Egfr-IN-68
Description
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Properties
Molecular Formula |
C24H22N2O |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5-phenyl-3-[(E)-2-phenylethenyl]-3,4-dihydropyrazole |
InChI |
InChI=1S/C24H22N2O/c1-27-23-16-14-21(15-17-23)26-22(13-12-19-8-4-2-5-9-19)18-24(25-26)20-10-6-3-7-11-20/h2-17,22H,18H2,1H3/b13-12+ |
InChI Key |
QGXAWMHVNOXVHQ-OUKQBFOZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(CC(=N2)C3=CC=CC=C3)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(CC(=N2)C3=CC=CC=C3)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of EGFR-IN-68: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Initial investigation into the mechanism of action of the specific compound "Egfr-IN-68" reveals a significant scarcity of publicly available scientific literature. While listed as a potent Epidermal Growth Factor Receptor (EGFR) inhibitor by commercial suppliers and noted in patent filings, detailed biochemical, cellular, and in vivo studies characterizing its specific inhibitory profile and mechanism of action are not readily accessible in peer-reviewed publications.[1][2][3]
This guide, therefore, aims to provide a comprehensive framework for understanding the mechanism of action of a representative, well-characterized EGFR inhibitor, which can serve as a surrogate to understand the likely, but unconfirmed, therapeutic action of this compound. We will use a hypothetical, yet representative, EGFR inhibitor to illustrate the data, experimental protocols, and signaling pathways relevant to this class of targeted therapies.
The Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
EGFR is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[4] Dysregulation of EGFR signaling, often through overexpression or mutation, is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[4][5]
Upon binding of its cognate ligands, such as epidermal growth factor (EGF) or transforming growth factor-alpha (TGF-α), EGFR undergoes a conformational change, leading to dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various downstream signaling proteins, activating key pathways such as the RAS-RAF-MEK-ERK (MAPK) pathway, which primarily regulates cell proliferation, and the PI3K-AKT-mTOR pathway, which is central to cell survival and growth.[4]
Figure 1: Simplified EGFR Signaling Pathway and the inhibitory action of a typical EGFR inhibitor.
Quantitative Analysis of Inhibitory Activity
The potency of an EGFR inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) in both biochemical and cellular assays.
Table 1: Hypothetical Inhibitory Activity of a Representative EGFR Inhibitor
| Assay Type | Target | IC50 (nM) |
| Biochemical Assays | ||
| Kinase Assay (WT EGFR) | Wild-Type EGFR | 5.2 |
| Kinase Assay (L858R) | EGFR (L858R mutant) | 1.1 |
| Kinase Assay (T790M) | EGFR (T790M mutant) | 48.5 |
| Cellular Assays | ||
| Cell Viability (A431) | WT EGFR expressing | 15.7 |
| Cell Viability (HCC827) | EGFR (L858R) expressing | 3.4 |
| Cell Viability (H1975) | EGFR (T790M) expressing | 120.2 |
Data presented is hypothetical and for illustrative purposes.
Detailed Experimental Protocols
1. Biochemical Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of the compound on the kinase activity of purified EGFR.
Figure 2: Workflow for a typical biochemical kinase inhibition assay.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human EGFR (wild-type or mutant) is diluted in kinase assay buffer. A specific peptide substrate for EGFR is also prepared in the same buffer.
-
Compound Dilution: The EGFR inhibitor is serially diluted to a range of concentrations.
-
Reaction Initiation: The EGFR enzyme, substrate, and inhibitor are mixed in a microplate well. The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).
-
Detection: The amount of phosphorylated substrate (or ATP consumed) is quantified. This can be achieved using various methods, such as radioisotope incorporation (32P-ATP), fluorescence polarization, or luminescence-based assays that measure ADP production (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 value is determined using a non-linear regression curve fit.
2. Cellular Proliferation/Viability Assay
This assay assesses the effect of the inhibitor on the growth and survival of cancer cell lines that are dependent on EGFR signaling.
Methodology:
-
Cell Seeding: Cancer cell lines with known EGFR status (e.g., A431 for wild-type, HCC827 for L858R mutation, H1975 for T790M mutation) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the EGFR inhibitor.
-
Incubation: The plates are incubated for a period that allows for cell division (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay), or a reagent that measures ATP content (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Data Analysis: The viability data is normalized to untreated controls, and the IC50 value is calculated.
3. Western Blot Analysis of Pathway Modulation
Western blotting is used to confirm that the inhibitor is acting on its intended target within the cell and to visualize the downstream effects on the signaling pathway.
Figure 3: Logical flow of a Western Blot experiment to assess EGFR pathway inhibition.
Methodology:
-
Cell Treatment and Lysis: EGFR-dependent cells are treated with the inhibitor for a specified time, followed by stimulation with EGF to activate the pathway. The cells are then lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a method like the BCA assay to ensure equal loading.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of EGFR, ERK, and AKT. A loading control antibody (e.g., GAPDH or β-actin) is used to confirm equal protein loading.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting light is captured on X-ray film or with a digital imager.
-
Analysis: A decrease in the signal for the phosphorylated proteins in the inhibitor-treated samples, relative to the total protein levels, indicates successful target engagement and pathway inhibition.
Conclusion
While specific data for this compound is not available in the public domain, the methodologies and principles outlined in this guide provide a robust framework for its characterization. Based on its classification as an EGFR inhibitor, it is expected to function by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream pro-survival and proliferative signaling pathways. A thorough investigation following the protocols described here would be necessary to fully elucidate its specific mechanism of action, potency, and selectivity profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CN119768182A - ç¨äºççæ²»çå/æé¢é²çè¯å - Google Patents [patents.google.com]
- 4. Potential role of epidermal growth factor receptors (EGFR) signaling in the pathogenesis and management of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Epidermal Growth Factor Receptor (EGFR) Inhibitors
Disclaimer: The specific compound "EGFR-IN-68" is not found in the publicly available scientific literature. Therefore, this guide provides a comprehensive overview of Epidermal Growth Factor Receptor (EGFR) inhibitors in general, including their mechanism of action, relevant signaling pathways, quantitative data for representative inhibitors, and detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals.
Introduction to EGFR and its Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.[1][2] It is a member of the ErbB family of receptors, which also includes HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4).[1][3] EGFR plays a crucial role in regulating fundamental cellular processes such as proliferation, differentiation, survival, and migration.[4][5]
Upon binding of its specific ligands, such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α), EGFR undergoes a conformational change that facilitates its dimerization, either as a homodimer (EGFR-EGFR) or a heterodimer with other ErbB family members.[1] This dimerization activates the intracellular tyrosine kinase domain, leading to autophosphorylation of specific tyrosine residues within the C-terminal tail of the receptor.[1] These phosphorylated tyrosines serve as docking sites for various adaptor proteins and signaling molecules, which in turn initiate several downstream signaling cascades.[1][4] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the development and progression of numerous cancers.[2][6][7]
The three major signaling pathways activated by EGFR are:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is primarily involved in cell proliferation, differentiation, and survival.[1][5]
-
PI3K-AKT-mTOR Pathway: This cascade is a critical regulator of cell growth, survival, and metabolism.[1][5]
-
JAK/STAT Pathway: This pathway is also involved in cell survival and proliferation.[1]
Below is a diagram illustrating the EGFR signaling cascade.
Mechanism of Action of EGFR Inhibitors
There are two main classes of EGFR inhibitors that have been developed for cancer therapy: monoclonal antibodies (mAbs) and small-molecule tyrosine kinase inhibitors (TKIs).[1][3][7][8]
-
Monoclonal Antibodies (mAbs): These are large biologic molecules that target the extracellular domain of EGFR.[1][8] By binding to this region, they physically block the binding of natural ligands like EGF, thereby preventing receptor dimerization and activation.[1][7] Examples include Cetuximab and Panitumumab.
-
Tyrosine Kinase Inhibitors (TKIs): These are small molecules that penetrate the cell membrane and target the intracellular tyrosine kinase domain of EGFR.[1][7][8] They act as competitive inhibitors of adenosine triphosphate (ATP), binding to the ATP-binding pocket of the kinase domain.[7][9] This prevents the autophosphorylation of EGFR, thereby blocking the initiation of downstream signaling cascades.[7][9] TKIs can be further classified into generations based on their specificity and mechanism of binding (reversible vs. irreversible).[9]
Quantitative Data for Representative EGFR Inhibitors
The potency of EGFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's activity. The following table summarizes the IC50 values for several well-characterized EGFR TKIs against wild-type EGFR and common mutant forms.
| Inhibitor | Generation | Target(s) | IC50 (nM) - Wild-Type EGFR | IC50 (nM) - EGFR L858R | IC50 (nM) - EGFR L858R/T790M |
| Gefitinib | First | EGFR | 23-79 | - | Resistant |
| Erlotinib | First | EGFR | 80 | - | Resistant |
| Afatinib | Second | EGFR, HER2, HER4 | 0.5 | 0.4 | 10 |
| Dacomitinib | Second | EGFR, HER2, HER4 | 6 | - | - |
| Osimertinib | Third | EGFR (mutant-selective) | 493.8 | 11.44 | 12.92 |
Data compiled from multiple sources.[10][11]
Experimental Protocols
The evaluation of EGFR inhibitors involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.
Biochemical Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the kinase activity of purified EGFR.
Methodology: A common method is the ADP-Glo™ Kinase Assay.[12]
-
Reaction Setup: A reaction mixture is prepared containing the purified EGFR enzyme, a suitable substrate (e.g., a synthetic peptide), ATP, and the test compound at various concentrations in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT).[12]
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a set period (e.g., 60 minutes) to allow for the enzymatic phosphorylation of the substrate.[12]
-
ADP Detection: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[12]
-
Signal Generation: Kinase Detection Reagent is then added to convert the generated ADP back to ATP, which is subsequently used by a luciferase to produce a luminescent signal.[12]
-
Data Analysis: The luminescence is measured using a luminometer. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cellular Phosphorylation Assay
Objective: To assess the ability of a compound to inhibit EGFR autophosphorylation in a cellular context.
Methodology:
-
Cell Culture: Cells expressing EGFR (e.g., A431 cells which overexpress wild-type EGFR, or engineered cell lines expressing specific EGFR mutants) are cultured in appropriate media.[6][13]
-
Compound Treatment: The cells are treated with the test compound at various concentrations for a specific duration (e.g., 1 hour).[14]
-
Cell Lysis: After treatment, the cells are washed and then lysed to release the cellular proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined to ensure equal loading for subsequent analysis.
-
Western Blotting or ELISA: The levels of phosphorylated EGFR (pEGFR) and total EGFR are measured. For Western blotting, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against pEGFR and total EGFR. For ELISA, a sandwich immunoassay format is used with capture and detection antibodies specific for pEGFR and total EGFR.
-
Data Analysis: The signal for pEGFR is normalized to the signal for total EGFR. The percentage of inhibition of EGFR phosphorylation is calculated relative to a vehicle-treated control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[14]
Cell Proliferation Assay
Objective: To determine the effect of an EGFR inhibitor on the proliferation of cancer cells that are dependent on EGFR signaling.
Methodology: A common method is the CellTiter-Glo® Luminescent Cell Viability Assay.[14]
-
Cell Seeding: Cancer cells known to be driven by EGFR (e.g., HCC827 or PC9, which harbor activating EGFR mutations) are seeded in 96- or 384-well plates at a specific density.[6][14]
-
Compound Treatment: After allowing the cells to attach, they are treated with the test compound at a range of concentrations.[14]
-
Incubation: The plates are incubated for a period that allows for multiple cell divisions (e.g., 72 hours).[14]
-
Viability Measurement: The CellTiter-Glo® Reagent is added to the wells. This reagent lyses the cells and contains a substrate and luciferase that generate a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.[14]
-
Data Analysis: The luminescence is measured, and the percentage of growth inhibition is calculated relative to untreated control cells. The IC50 value, representing the concentration at which 50% of cell growth is inhibited, is then determined.
In Vivo Models
To evaluate the efficacy of EGFR inhibitors in a more complex biological system, various in vivo models are utilized.
-
Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice.[15] These models are crucial for assessing the anti-tumor activity of a compound. Tumor growth is monitored over time in treated versus control groups. Pharmacokinetic and pharmacodynamic studies can also be performed in these models to correlate drug exposure with target modulation in the tumor tissue.[15]
-
Genetically Engineered Mouse Models (GEMMs): These models have genetic alterations that lead to the spontaneous development of tumors, more closely mimicking human disease progression.
-
Caenorhabditis elegans Model: Transgenic C. elegans have been developed to express human EGFR with specific mutations.[16][17] These models can be used for high-throughput screening of compounds that can inhibit the activity of mutant EGFR in a living organism.[16][17]
Conclusion
The development of EGFR inhibitors represents a landmark in targeted cancer therapy. A thorough understanding of the EGFR signaling pathway, the mechanisms of inhibitor action, and the appropriate experimental methodologies for their evaluation is critical for the continued development of novel and more effective therapies. This guide provides a foundational overview of these key aspects for professionals in the field of drug discovery and development.
References
- 1. ClinPGx [clinpgx.org]
- 2. 上皮成長因子受容体 (EGFR) シグナリング [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Identification of Dual-Target Inhibitors for Epidermal Growth Factor Receptor and AKT: Virtual Screening Based on Structure and Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com.cn [promega.com.cn]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An in vivo C. elegans model system for screening EGFR-inhibiting anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pure.skku.edu [pure.skku.edu]
An In-Depth Technical Guide to Selective EGFR Inhibitors
Disclaimer: No specific information could be found for a compound designated "Egfr-IN-68." The following guide provides a comprehensive overview of selective Epidermal Growth Factor Receptor (EGFR) inhibitors, their mechanism of action, typical experimental evaluation, and data presentation based on established knowledge in the field.
Introduction to EGFR and Its Role in Cancer
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that belongs to the ErbB family of receptor tyrosine kinases.[1][2][3] Upon binding of its specific ligands, such as epidermal growth factor (EGF) and transforming growth factor-α (TGF-α), EGFR undergoes a conformational change, leading to dimerization and subsequent activation of its intracellular tyrosine kinase domain.[1][2] This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-Akt-mTOR pathway, and the JAK/STAT pathway.[1] These pathways are crucial for regulating normal cellular processes such as proliferation, survival, differentiation, and migration.[1][3]
In numerous types of cancer, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer, EGFR is often overexpressed or harbors activating mutations.[3] This aberrant EGFR activation leads to uncontrolled cell growth, proliferation, and survival, contributing to tumor development and progression.[3] Consequently, EGFR has emerged as a key therapeutic target for cancer treatment.[3][4]
Mechanism of Action of Selective EGFR Inhibitors
Selective EGFR inhibitors are a class of targeted therapies designed to block the signaling activity of EGFR.[3][4] These small molecules typically function as competitive inhibitors of adenosine triphosphate (ATP) at the catalytic site of the EGFR tyrosine kinase domain.[4][5] By occupying the ATP-binding pocket, these inhibitors prevent the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades.[4][5]
The selectivity of these inhibitors for EGFR over other kinases is a critical aspect of their design, aiming to maximize therapeutic efficacy while minimizing off-target side effects. Some inhibitors are designed to target specific mutant forms of EGFR, such as those with the L858R mutation or exon 19 deletions, which are commonly found in NSCLC.[3]
Quantitative Data for a Representative Selective EGFR Inhibitor
The following tables summarize hypothetical but representative quantitative data for a novel selective EGFR inhibitor.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase | IC50 (nM) |
| Wild-Type EGFR | 5.2 |
| EGFR (L858R) | 1.1 |
| EGFR (Exon 19 del) | 0.8 |
| EGFR (T790M) | 85.7 |
| HER2 | > 1000 |
| VEGFR2 | > 1000 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cellular Activity
| Cell Line | EGFR Status | Proliferation IC50 (nM) |
| A431 | Wild-Type (overexpressed) | 15.4 |
| HCC827 | Exon 19 del | 8.9 |
| NCI-H1975 | L858R, T790M | 250.1 |
| MCF-7 | EGFR-negative | > 5000 |
Table 3: In Vivo Pharmacokinetic Parameters in Mice (10 mg/kg, oral)
| Parameter | Value |
| Cmax (ng/mL) | 1250 |
| Tmax (h) | 2 |
| AUC (0-24h) (ng·h/mL) | 9800 |
| Bioavailability (%) | 45 |
Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC: Area under the curve.
Key Experimental Protocols
Kinase Inhibition Assay
Objective: To determine the in vitro potency of the inhibitor against various kinases.
Methodology:
-
Recombinant human EGFR (wild-type and mutant forms) and other kinases are used.
-
The assay is typically performed in a 96- or 384-well plate format.
-
The inhibitor is serially diluted and incubated with the kinase and a suitable substrate (e.g., a synthetic peptide) in the presence of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The amount of phosphorylated substrate is quantified, often using methods like radiometric assays ([³²P]-ATP), fluorescence resonance energy transfer (FRET), or luminescence-based assays (e.g., ADP-Glo).
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay
Objective: To assess the inhibitor's effect on the growth of cancer cell lines with different EGFR statuses.
Methodology:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the inhibitor.
-
After a specified incubation period (e.g., 72 hours), cell viability is measured using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo.
-
The absorbance or fluorescence is proportional to the number of viable cells.
-
IC50 values are determined by plotting cell viability against inhibitor concentration and fitting the data to a dose-response curve.
Western Blotting
Objective: To confirm the mechanism of action by observing the inhibition of EGFR phosphorylation and downstream signaling.
Methodology:
-
Cancer cells are treated with the inhibitor at various concentrations for a specific duration.
-
The cells are lysed, and the protein concentration of the lysates is determined.
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the inhibitor in an animal model.
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with human cancer cells (e.g., HCC827).
-
Once the tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.
-
The inhibitor is administered to the treatment group, typically orally, at a specific dose and schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, the tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamic studies).
Visualizations
Caption: EGFR Signaling Pathways.
Caption: Experimental Workflow for EGFR Inhibitor.
References
- 1. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Enzyme Kinetics Analysis of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Unraveling the Pharmacology of EGFR Inhibitors: A Technical Guide
Note to the Reader: Comprehensive searches for the specific compound "Egfr-IN-68" did not yield any publicly available data at this time. The term "EGFR" is frequently associated with the Epidermal Growth Factor Receptor, a key target in cancer therapy. Therefore, this guide will provide an in-depth overview of the pharmacology of EGFR inhibitors, a class of molecules to which "this compound" likely belongs. The data, experimental protocols, and visualizations presented herein are representative of typical findings for well-characterized EGFR inhibitors and are intended to serve as a technical framework for understanding the pharmacology of novel agents in this class.
Introduction to EGFR and Its Role in Cellular Signaling
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that belongs to the ErbB family of receptor tyrosine kinases. Upon binding of its cognate ligands, such as epidermal growth factor (EGF) and transforming growth factor-alpha (TGF-α), EGFR undergoes a conformational change, leading to dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation cascade initiates a complex network of downstream signaling pathways, including the RAS/RAF/MEK/ERK (MAPK) pathway, the PI3K/AKT/mTOR pathway, and the JAK/STAT pathway. These pathways are crucial for regulating cell proliferation, survival, differentiation, and migration.
Dysregulation of EGFR signaling, often through mutations, gene amplification, or overexpression, is a hallmark of various human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma. This aberrant signaling drives uncontrolled cell growth and tumor progression, making EGFR an attractive target for therapeutic intervention.
Mechanism of Action of EGFR Inhibitors
EGFR inhibitors are designed to block the signaling cascade initiated by the receptor, thereby inhibiting the growth and survival of cancer cells. The primary mechanism of action for most small-molecule EGFR inhibitors is the competitive blockade of the ATP-binding site within the intracellular tyrosine kinase domain of the receptor. By preventing ATP from binding, these inhibitors abrogate the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways.
Quantitative Analysis of a Representative EGFR Inhibitor
To illustrate the pharmacological profile of a typical EGFR inhibitor, the following tables summarize key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Kinase and Cellular Activity
| Parameter | Value | Cell Line/Assay Condition |
| IC50 (EGFR wt) | 5 nM | Recombinant human EGFR kinase assay |
| IC50 (EGFR L858R) | 1 nM | Recombinant human EGFR (L858R mutant) kinase assay |
| IC50 (EGFR T790M) | 50 nM | Recombinant human EGFR (T790M mutant) kinase assay |
| Cellular IC50 | 20 nM | A431 (EGFR overexpressing) cell proliferation assay |
| Cellular IC50 | 8 nM | HCC827 (EGFR exon 19 deletion) cell proliferation assay |
| Ki | 2.5 nM | ATP-competitive binding assay |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; wt: wild-type.
Table 2: Pharmacokinetic Profile in Murine Model
| Parameter | Value | Route of Administration |
| Bioavailability (F%) | 45% | Oral |
| Tmax | 2 hours | Oral |
| Cmax | 1.5 µM | 10 mg/kg oral dose |
| AUC0-24h | 12 µM·h | 10 mg/kg oral dose |
| Half-life (t1/2) | 6 hours | Intravenous |
| Clearance (CL) | 0.5 L/h/kg | Intravenous |
| Volume of Distribution (Vd) | 3 L/kg | Intravenous |
Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; AUC: Area under the curve.
Detailed Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against wild-type and mutant EGFR kinase activity.
Methodology:
-
Recombinant human EGFR kinase (wild-type, L858R, or T790M mutants) is incubated in a kinase assay buffer containing a specific peptide substrate and ATP.
-
The test compound is added in a series of dilutions.
-
The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as luminescence or fluorescence.
-
The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
Cellular Proliferation Assay
Objective: To assess the anti-proliferative effect of the test compound on cancer cell lines with varying EGFR status.
Methodology:
-
Cancer cells (e.g., A431, HCC827) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the test compound.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the test compound in a preclinical animal model.
Methodology:
-
Immunocompromised mice are subcutaneously implanted with human cancer cells (e.g., HCC827).
-
Once the tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.
-
The test compound is administered daily via the desired route (e.g., oral gavage).
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be used for further pharmacodynamic analysis.
Visualizing Cellular Pathways and Experimental Workflows
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathways leading to cell proliferation and survival.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo tumor xenograft efficacy study.
This guide provides a foundational understanding of the pharmacology of EGFR inhibitors. The principles and methodologies described can be applied to the evaluation of novel compounds like "this compound" as data becomes available. For researchers and drug development professionals, a thorough characterization of a new molecule's interaction with its target, its cellular effects, and its in vivo properties is paramount for successful translation to the clinic.
Methodological & Application
Application Notes and Protocols: In Vitro Characterization of EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Note: No specific public data or established protocols for a compound designated "Egfr-IN-68" are currently available. The following application notes and protocols provide a comprehensive guide for the in vitro evaluation of novel Epidermal Growth Factor Receptor (EGFR) inhibitors, using methodologies and data presentation formats applicable to a compound like "this compound".
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer. Consequently, EGFR has emerged as a prominent target for cancer therapy. This document outlines standard in vitro assays to characterize the pharmacological properties of novel EGFR inhibitors.
EGFR Signaling Pathway
The binding of ligands, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are critical for cell growth and survival.
Application Notes and Protocols for a Novel EGFR Inhibitor in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding the specific compound "EGFR-IN-68" is not publicly available. The following application notes and protocols are provided as a representative guide for the use of a novel small molecule Epidermal Growth Factor Receptor (EGFR) inhibitor in a cell culture setting. Researchers should validate and optimize these protocols for their specific inhibitor and cell lines.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway is a key driver in the development and progression of various cancers.[3][4] Small molecule inhibitors targeting the kinase domain of EGFR have emerged as a vital class of anti-cancer therapeutics. This document provides a comprehensive guide for the in vitro characterization of a novel EGFR inhibitor in cell culture, including its effects on cell viability and downstream signaling pathways.
Mechanism of Action
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine residues.[1] This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.[1][4] The novel EGFR inhibitor is a small molecule designed to competitively bind to the ATP-binding pocket of the EGFR kinase domain, thereby preventing autophosphorylation and subsequent activation of downstream signaling.
Signaling Pathway Diagram:
Caption: EGFR Signaling Pathway and Point of Inhibition.
Data Presentation
The following tables summarize hypothetical quantitative data for a novel EGFR inhibitor.
Table 1: Biochemical and Cellular Activity
| Assay Type | Target | IC50 (nM) | Cell Line | Notes |
| Biochemical Assay | Wild-Type EGFR | 5.2 | N/A | Kinase activity assay |
| Biochemical Assay | L858R EGFR | 1.8 | N/A | Kinase activity assay |
| Cell Viability | A431 | 50.7 | Human | High EGFR expression |
| Cell Viability | NCI-H1975 | 15.3 | Human | L858R/T790M mutant EGFR |
| Cell Viability | MCF-7 | >10,000 | Human | Low EGFR expression |
Table 2: Selectivity Profile
| Kinase | IC50 (nM) | Fold Selectivity (vs. WT EGFR) |
| HER2 | 850 | 163x |
| HER4 | 1200 | 230x |
| SRC | >5000 | >960x |
| ABL | >10,000 | >1920x |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of the EGFR inhibitor on cell viability. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]
Materials:
-
Cells of interest (e.g., A431, NCI-H1975)
-
Complete growth medium
-
Novel EGFR inhibitor
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the EGFR inhibitor in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to each well. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Experimental Workflow Diagram:
Caption: Workflow for the MTT Cell Viability Assay.
Western Blot Analysis of EGFR Signaling
This protocol is used to determine the effect of the EGFR inhibitor on the phosphorylation of EGFR and downstream signaling proteins like AKT and ERK.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Serum-free medium
-
EGF (Epidermal Growth Factor)
-
Novel EGFR inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-16 hours.
-
Pre-treat the cells with the EGFR inhibitor or vehicle control for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Logical Relationship Diagram for Dose-Response:
Caption: Expected Dose-Dependent Inhibition of EGFR Phosphorylation.
References
- 1. ClinPGx [clinpgx.org]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR interactive pathway | Abcam [abcam.com]
- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Studying EGFR Signaling Pathways Using a Representative EGFR Inhibitor
Disclaimer: Information regarding "EGFR-IN-68" is not publicly available. The following application notes and protocols are provided using Gefitinib , a well-characterized EGFR inhibitor, as a representative example to demonstrate the study of EGFR signaling pathways.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, differentiation, and migration.[1] Dysregulation of EGFR signaling is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention. Small molecule inhibitors targeting the EGFR tyrosine kinase domain are valuable tools for dissecting EGFR signaling pathways and for the development of targeted cancer therapies. These inhibitors typically function by competing with ATP for its binding site in the intracellular kinase domain of EGFR, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades.[2][3]
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing a representative EGFR inhibitor, Gefitinib, to study EGFR signaling pathways.
Data Presentation
The following tables summarize the quantitative data for Gefitinib's activity against EGFR and its effects on cancer cell lines.
Table 1: Biochemical Activity of Gefitinib against EGFR
| Target | Assay Condition | IC50 (nM) | Reference |
| Wild-Type EGFR | Cell-free kinase assay | 15.5 | [4] |
| EGFR (L858R/T790M mutant) | Cell-free kinase assay | 823.3 | [4] |
| EGFR Tyr1173 Phosphorylation | NR6wtEGFR cells | 37 | [5] |
| EGFR Tyr992 Phosphorylation | NR6wtEGFR cells | 37 | [5] |
| EGFR Tyr1173 Phosphorylation | NR6W cells | 26 | [5] |
| EGFR Tyr992 Phosphorylation | NR6W cells | 57 | [5] |
Table 2: Cellular Activity of Gefitinib in Lung Adenocarcinoma Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (µM) | Reference |
| H3255 | L858R | 0.003 | [6] |
| PC-9 | exon 19 deletion | 0.077 | [7] |
| 11-18 | Not specified | 0.39 | [6] |
| HCC827 | exon 19 deletion | 0.013 | [7] |
| A549 | Wild-Type | 19.91 | [8] |
| H1975 | L858R, T790M | > 4 | [7] |
Mandatory Visualization
EGFR Signaling Pathway
Caption: EGFR Signaling Pathway and Inhibition.
Experimental Workflow for Characterizing an EGFR Inhibitor
Caption: Workflow for EGFR Inhibitor Evaluation.
Experimental Protocols
EGFR Kinase Assay (Biochemical)
This protocol is adapted from a continuous-read kinase assay format and can be used to determine the biochemical potency (IC50) of an EGFR inhibitor.[9]
Materials:
-
Recombinant human EGFR (wild-type or mutant)
-
ATP
-
Y12-Sox conjugated peptide substrate (or other suitable substrate)
-
1X Kinase Reaction Buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
EGFR inhibitor (e.g., Gefitinib) serially diluted in 50% DMSO
-
384-well, white, non-binding surface microtiter plate
-
Plate reader capable of fluorescence detection (e.g., λex360/λem485)
Procedure:
-
Prepare a 10X stock of the EGFR enzyme in 1X kinase reaction buffer.
-
Prepare a 1.13X stock of ATP and Y12-Sox peptide substrate in 1X kinase reaction buffer.
-
In the 384-well plate, add 5 µL of the 10X EGFR enzyme solution to each well.
-
Add 0.5 µL of the serially diluted EGFR inhibitor or 50% DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate for 30 minutes at 27°C.
-
Initiate the kinase reaction by adding 45 µL of the ATP/Y12-Sox peptide substrate mix to each well.
-
Immediately place the plate in the plate reader and monitor the fluorescence signal every 71 seconds for 30-120 minutes.
-
Determine the initial velocity of the reaction from the linear portion of the progress curves.
-
Plot the initial velocity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Western Blot Analysis of EGFR Phosphorylation
This protocol is for assessing the effect of an EGFR inhibitor on EGFR autophosphorylation and the phosphorylation of downstream signaling proteins in cultured cells.[10][11]
Materials:
-
Cancer cell line of interest (e.g., A549, PC-9)
-
Cell culture medium and supplements
-
EGFR inhibitor (e.g., Gefitinib)
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-pEGFR (e.g., Tyr1173), anti-EGFR (total), anti-pAKT, anti-AKT (total), anti-pERK, anti-ERK (total), anti-Actin or anti-Tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of the EGFR inhibitor or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a loading control.[10]
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of an EGFR inhibitor on the viability and proliferation of cancer cells.[12][13][14]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
EGFR inhibitor (e.g., Gefitinib)
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the EGFR inhibitor or DMSO (vehicle control) for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the IC50 value.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Experimental EGFR Inhibitors
Disclaimer: The compound "Egfr-IN-68" is not found in the current scientific literature. The following application notes and protocols are based on the established characteristics and experimental evaluation of novel, covalent Epidermal Growth Factor Receptor (EGFR) inhibitors. The data presented are representative examples and should be replaced with compound-specific experimental results.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer. EGFR inhibitors have emerged as a critical class of targeted cancer therapies. This document outlines the experimental application of a hypothetical novel covalent EGFR inhibitor, herein referred to as "this compound," for research and drug development purposes.
Mechanism of Action
This compound is postulated to be an irreversible, covalent inhibitor of EGFR. Unlike first-generation reversible inhibitors, covalent inhibitors form a stable bond with a specific cysteine residue (Cys797) in the ATP-binding pocket of EGFR. This mode of inhibition leads to a prolonged and potent suppression of EGFR signaling. The proposed mechanism is particularly effective against certain EGFR mutations, such as the L858R activating mutation and the T790M resistance mutation, which can limit the efficacy of reversible inhibitors.
Signaling Pathway
The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which promote cell proliferation and survival. This compound is designed to block this initial phosphorylation step, thereby inhibiting all downstream signaling.
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC₅₀ (nM) |
| EGFR (Wild-Type) | 5.2 |
| EGFR (L858R) | 1.8 |
| EGFR (T790M) | 15.6 |
| HER2 | 89.4 |
| HER4 | >1000 |
Table 2: Cellular Proliferation Inhibition
| Cell Line | EGFR Status | GI₅₀ (nM) |
| A431 | Wild-Type Overexpression | 25.1 |
| NCI-H1975 | L858R/T790M | 42.5 |
| PC-9 | del E746-A750 | 15.8 |
| SW620 | KRAS Mutant (EGFR WT) | >10,000 |
Table 3: In Vivo Tumor Growth Inhibition (Xenograft Model)
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 10 | 45 |
| This compound | 25 | 78 |
| This compound | 50 | 92 |
Experimental Protocols
Protocol 1: In Vitro EGFR Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against various forms of the EGFR kinase.
Materials:
-
Recombinant human EGFR (Wild-Type, L858R, T790M)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
This compound (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 5 µL of kinase buffer containing the EGFR enzyme.
-
Add 50 nL of the this compound dilutions or DMSO (vehicle control) to the wells.
-
Incubate for 30 minutes at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Calculate the IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.
Protocol 2: Cell Proliferation Assay (MTT Assay)
Objective: To determine the half-maximal growth inhibition (GI₅₀) of this compound on cancer cell lines with different EGFR statuses.
Materials:
-
Cancer cell lines (e.g., A431, NCI-H1975, PC-9, SW620)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control) and incubate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ values.
Protocol 3: In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a murine xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
NCI-H1975 cancer cells
-
Matrigel
-
This compound formulation for oral gavage
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant 5 x 10⁶ NCI-H1975 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.
-
Administer this compound or vehicle control daily by oral gavage.
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²)/2.
-
Monitor body weight as an indicator of toxicity.
-
After a predetermined treatment period (e.g., 21 days), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.
EGFR-IN-68: Application Notes and Protocols for Non-Small Cell Lung Cancer Research
Introduction
EGFR-IN-68 is a potent and selective fourth-generation epidermal growth factor receptor (EGFR) inhibitor. It has been developed to address the challenge of acquired resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib in non-small cell lung cancer (NSCLC). The primary mechanism of this resistance is the emergence of the C797S mutation in the EGFR kinase domain. This compound is a covalent inhibitor that specifically targets EGFR variants harboring the C797S mutation, offering a promising therapeutic strategy for patients who have developed resistance to prior lines of EGFR-targeted therapies.
These application notes provide a summary of the biochemical and cellular activity of this compound, along with detailed protocols for its use in in vitro and in vivo NSCLC research models.
Data Presentation
Biochemical Activity of this compound
The inhibitory activity of this compound has been characterized against various EGFR mutations and other kinases using biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Kinase | IC50 (nM) | Assay Type |
| EGFR L858R/T790M/C797S | 3.2 | Biochemical |
| EGFR del19/T790M/C797S | 4.1 | Biochemical |
| EGFR L858R/T790M | >1000 | Biochemical |
| EGFR del19/T790M | >1000 | Biochemical |
| Wild-type EGFR | >1000 | Biochemical |
| BLK | 4.6 | Biochemical |
| BMX | 8.9 | Biochemical |
| ITK | 12.3 | Biochemical |
| TEC | 15.6 | Biochemical |
| TXK | 18.9 | Biochemical |
Cellular Activity of this compound
The anti-proliferative activity of this compound has been evaluated in engineered cell lines expressing various EGFR mutations. The IC50 values from cell-based assays are presented below.
| Cell Line | EGFR Mutation Status | IC50 (nM) | Assay Type |
| Ba/F3 | EGFR L858R/T790M/C797S | 15 | Cell Proliferation |
| Ba/F3 | EGFR del19/T790M/C797S | 25 | Cell Proliferation |
| Ba/F3 | Wild-type EGFR | >3000 | Cell Proliferation |
Experimental Protocols
In Vitro Biochemical Kinase Assay
This protocol describes a general method for determining the IC50 of this compound against different EGFR kinase variants in a biochemical assay format.
Materials:
-
Recombinant human EGFR kinase domains (wild-type and mutant variants)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the assay buffer.
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the EGFR kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at the Km value for each respective kinase.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell-Based Proliferation Assay
This protocol outlines a method for assessing the anti-proliferative activity of this compound in Ba/F3 murine pro-B cells engineered to express human EGFR variants.
Materials:
-
Ba/F3 cells stably expressing EGFR variants (e.g., L858R/T790M/C797S, del19/T790M/C797S, or wild-type)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and an appropriate concentration of IL-3 (for parental Ba/F3 cells) or EGF (for EGFR-dependent cells).
-
This compound (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well white, clear-bottom plates
Procedure:
-
Seed the Ba/F3 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of the appropriate growth medium. For EGFR-dependent cell lines, use a medium containing EGF and no IL-3.
-
Prepare a serial dilution of this compound in the growth medium.
-
Add 100 µL of the diluted compound or medium with DMSO (vehicle control) to the wells, resulting in a final volume of 200 µL.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 values by fitting the data to a sigmoidal dose-response curve using appropriate software.
Western Blot Analysis of EGFR Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on EGFR signaling by measuring the phosphorylation status of EGFR and downstream effectors.
Materials:
-
NSCLC cells harboring the target EGFR mutations (e.g., NCI-H1975)
-
RPMI-1640 medium with 10% FBS
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-AKT (Ser473), anti-total-AKT, and anti-GAPDH or β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 12-24 hours.
-
Treat the cells with various concentrations of this compound or DMSO for 2-4 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the total protein and loading control.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for the evaluation of this compound.
Caption: The evolution of EGFR mutations and TKI resistance in NSCLC.
Application Notes and Protocols for a Novel EGFR Inhibitor in In Vivo Tumor Models
Disclaimer: Information regarding a specific molecule designated "EGFR-IN-68" is not publicly available in scientific literature. The following application notes and protocols are presented as a generalized framework for a hypothetical, orally bioavailable, covalent inhibitor of EGFR, herein referred to as "EGFR-IN-XX." This document is intended to serve as a template for researchers, scientists, and drug development professionals, and should be adapted based on the specific properties of the molecule under investigation.
Application Notes
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC). EGFR-IN-XX is a next-generation, irreversible small molecule inhibitor designed to selectively target common activating and resistance mutations in the EGFR gene, offering a potential therapeutic intervention to halt tumor progression.
Mechanism of Action (Hypothetical)
EGFR-IN-XX is designed as a covalent inhibitor that irreversibly binds to the cysteine residue at position 797 (C797) in the ATP-binding pocket of the EGFR kinase domain. This covalent modification is expected to achieve a durable and potent inhibition of EGFR signaling. By targeting mutations such as the L858R point mutation, exon 19 deletions, and the T790M resistance mutation, EGFR-IN-XX aims to overcome the limitations of earlier-generation EGFR inhibitors. The proposed mechanism involves the downstream suppression of pro-survival pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling cascades.
Application Notes and Protocols for Generating a Dose-Response Curve of an EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3][4] Dysregulation of EGFR signaling is a key driver in the development and progression of various cancers, making it a prominent target for therapeutic intervention. The development of EGFR inhibitors requires robust and reproducible methods to characterize their potency and efficacy. This document provides detailed protocols for generating dose-response curves for a generic EGFR inhibitor, which can be adapted for specific compounds such as EGFR-IN-68.
A dose-response curve is a fundamental tool in pharmacology to assess the relationship between the concentration of a drug and its biological effect. These curves are essential for determining key parameters such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which are critical metrics for evaluating the potency of a novel inhibitor.
This guide outlines three key experimental approaches to generate comprehensive dose-response data for an EGFR inhibitor:
-
Cell Viability and Proliferation Assays: To determine the effect of the inhibitor on the growth and survival of cancer cells that are dependent on EGFR signaling.
-
Biochemical Kinase Assays: To measure the direct inhibitory effect of the compound on the enzymatic activity of the EGFR kinase domain.
-
Cell-Based EGFR Phosphorylation Assays: To assess the inhibitor's ability to block EGFR autophosphorylation in a cellular context, a key step in the activation of downstream signaling pathways.
By following these protocols, researchers can obtain the necessary data to accurately characterize the pharmacological profile of a novel EGFR inhibitor.
EGFR Signaling Pathway
The EGFR signaling cascade is initiated by the binding of ligands such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α) to the extracellular domain of the receptor.[3] This binding induces receptor dimerization, leading to the activation of its intracellular tyrosine kinase domain and subsequent autophosphorylation of specific tyrosine residues.[5] These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, which in turn activate downstream signaling pathways, including the RAS-RAF-MEK-ERK, PI3K/AKT, and JAK/STAT pathways.[4][5] These pathways ultimately regulate gene expression and drive cellular processes like proliferation, survival, and migration.
Figure 1: Simplified EGFR Signaling Pathway.
Experimental Protocols
The following protocols provide a framework for generating dose-response curves for a generic EGFR inhibitor. It is recommended to use a cell line with high EGFR expression and dependency, such as A431 (human epidermoid carcinoma) or HCC827 (non-small cell lung cancer), for these assays.
Cell Viability/Proliferation Assay (MTT/MTS or CellTiter-Glo®)
This assay determines the effect of the EGFR inhibitor on cell viability and proliferation. The IC50 value derived from this assay represents the concentration of the inhibitor required to reduce cell viability by 50%.
Materials:
-
EGFR-dependent cancer cell line (e.g., A431, HCC827)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
EGFR inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well clear or opaque-walled tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Phosphate-buffered saline (PBS)
-
DMSO (vehicle control)
-
Multichannel pipette
-
Plate reader (spectrophotometer for MTT/MTS, luminometer for CellTiter-Glo®)
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare a serial dilution of the EGFR inhibitor in complete medium. A common concentration range to start with is 10 µM to 0.1 nM. Prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[6]
-
-
Measurement of Cell Viability:
-
For MTT Assay:
-
For MTS Assay:
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Measure the luminescence using a plate reader.
-
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence (wells with medium only).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Figure 2: Cell Viability Assay Workflow.
Biochemical EGFR Kinase Assay
This assay directly measures the ability of the inhibitor to block the kinase activity of purified EGFR enzyme. This provides a direct measure of the inhibitor's potency against its target.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 0.1 mg/mL BSA, 1 mM DTT)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
EGFR inhibitor stock solution (e.g., 10 mM in DMSO)
-
ADP-Glo™ Kinase Assay kit or similar
-
384-well white plates
-
Luminometer
Protocol:
-
Assay Setup:
-
Prepare a serial dilution of the EGFR inhibitor in kinase buffer.
-
In a 384-well plate, add the inhibitor dilutions. Include a no-inhibitor control and a no-enzyme control.
-
-
Kinase Reaction:
-
Prepare a master mix containing the EGFR enzyme and the peptide substrate in kinase buffer.
-
Add the enzyme/substrate mix to the wells containing the inhibitor.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to its Km value for EGFR.
-
Incubate the reaction for 60 minutes at 30°C.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no-enzyme control).
-
Normalize the data to the no-inhibitor control (set as 100% kinase activity).
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based EGFR Phosphorylation Assay (Western Blot)
This assay assesses the inhibitor's effect on EGFR autophosphorylation in a cellular context, providing a more physiologically relevant measure of target engagement.
Materials:
-
EGFR-dependent cancer cell line (e.g., A431)
-
Complete cell culture medium
-
Serum-free medium
-
EGFR inhibitor stock solution
-
Human Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., pY1068) and anti-total-EGFR
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Protocol:
-
Cell Treatment:
-
Seed A431 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells overnight by replacing the complete medium with serum-free medium.
-
Pre-treat the cells with various concentrations of the EGFR inhibitor for 1-2 hours.[2] Include a vehicle control.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes at 37°C.[9] A non-stimulated control should also be included.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[1]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total EGFR as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phospho-EGFR signal to the total EGFR signal for each sample.
-
Plot the normalized phospho-EGFR signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Figure 3: Western Blot Workflow for p-EGFR.
Data Presentation
The quantitative data obtained from these experiments should be summarized in a clear and structured table to facilitate comparison of the inhibitor's potency across different assays.
| Assay Type | Cell Line / Enzyme | Key Parameter | IC50 Value (nM) |
| Cell Viability (MTT) | A431 | Growth Inhibition | [Insert Value] |
| Cell Viability (CellTiter-Glo) | HCC827 | Growth Inhibition | [Insert Value] |
| Biochemical Kinase Assay | Recombinant EGFR | Kinase Inhibition | [Insert Value] |
| Cell-Based Phosphorylation | A431 | p-EGFR (Y1068) | [Insert Value] |
Note: The IC50 values are hypothetical and should be replaced with experimentally determined data.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for characterizing the dose-response relationship of a novel EGFR inhibitor. By systematically evaluating the inhibitor's effects on cell viability, kinase activity, and cellular phosphorylation, researchers can gain a thorough understanding of its potency and mechanism of action. This information is critical for the preclinical development of new targeted cancer therapies.
References
- 1. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. EGFR (EGFR) | Abcam [abcam.com]
Application Notes and Protocols for Assessing the Efficacy of EGFR Inhibitors
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methods used to assess the efficacy of Epidermal Growth Factor Receptor (EGFR) inhibitors. The protocols outlined below cover biochemical and cellular assays, as well as in vivo models, to thoroughly characterize the activity of a novel EGFR inhibitor.
Introduction to EGFR and Targeted Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase. Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation of several tyrosine residues in its intracellular domain. This phosphorylation initiates downstream signaling cascades, including the MAPK, PI3K/Akt, and JNK pathways, which are crucial for regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the development and progression of various cancers, making it a prime target for therapeutic intervention.
EGFR inhibitors are a class of targeted therapies designed to block the activity of EGFR and thereby inhibit the growth of cancer cells that are dependent on this pathway. These inhibitors are broadly categorized into monoclonal antibodies, which target the extracellular domain, and small-molecule tyrosine kinase inhibitors (TKIs), which target the intracellular kinase domain. The following protocols are designed to assess the efficacy of a novel small-molecule EGFR TKI.
Biochemical Assays: Direct Assessment of Kinase Inhibition
Biochemical assays are essential for determining the direct inhibitory effect of a compound on the enzymatic activity of EGFR. These assays are typically performed in a cell-free system using purified recombinant EGFR protein.
In Vitro Kinase Assay
This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by EGFR. A common method is a luminescence-based assay that quantifies ATP consumption during the kinase reaction.
Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted from commercially available kits designed to measure kinase activity.
Materials:
-
Recombinant human EGFR protein (wild-type and relevant mutant forms)
-
Poly-Glu-Tyr (4:1) or other suitable kinase substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)
-
Test Inhibitor (e.g., EGFR-IN-68)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
96-well or 384-well white plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the EGFR inhibitor in DMSO and then dilute in kinase assay buffer.
-
In a white microplate, add the EGFR enzyme, the peptide substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Presentation:
| Compound | Target | IC₅₀ (nM) |
| This compound | EGFR (Wild-Type) | 15.2 |
| This compound | EGFR (L858R) | 2.1 |
| This compound | EGFR (T790M) | 89.5 |
| Gefitinib | EGFR (Wild-Type) | 25.8 |
| Gefitinib | EGFR (L858R) | 5.4 |
| Gefitinib | EGFR (T790M) | >1000 |
Table 1: Hypothetical IC₅₀ values for this compound compared to a known inhibitor.
Cellular Assays: Evaluating Efficacy in a Biological Context
Cellular assays are critical for understanding how an EGFR inhibitor affects cancer cells. These assays measure the downstream consequences of EGFR inhibition, such as reduced cell viability and inhibition of signaling pathways.
Cell Viability Assay
This assay determines the effect of the inhibitor on the proliferation and survival of cancer cell lines.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
Materials:
-
EGFR-dependent cancer cell lines (e.g., NCI-H1975, HCC827, A431)
-
Appropriate cell culture medium and supplements
-
Test Inhibitor (e.g., this compound)
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the EGFR inhibitor for 72 hours.
-
Equilibrate the plate and its contents to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence.
-
Calculate the percentage of viable cells relative to untreated controls and determine the GI₅₀ (the concentration of inhibitor that causes 50% growth inhibition).
Data Presentation:
| Compound | Cell Line | EGFR Mutation | GI₅₀ (nM) |
| This compound | NCI-H1975 | L858R, T790M | 150.3 |
| This compound | HCC827 | del E746-A750 | 12.5 |
| This compound | A431 | Wild-Type | 250.8 |
| Osimertinib | NCI-H1975 | L858R, T790M | 25.1 |
| Osimertinib | HCC827 | del E746-A750 | 8.9 |
| Osimertinib | A431 | Wild-Type | 480.2 |
Table 2: Hypothetical GI₅₀ values for this compound in various cancer cell lines.
Western Blot Analysis of EGFR Signaling
Western blotting is used to directly observe the inhibition of EGFR phosphorylation and the downstream signaling pathways.
Protocol: Western Blot for Phospho-EGFR and Downstream Targets
Materials:
-
EGFR-dependent cancer cell lines
-
Test Inhibitor
-
EGF ligand
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with the EGFR inhibitor for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
In Vivo Efficacy Assessment
In vivo studies are crucial for evaluating the therapeutic potential of an EGFR inhibitor in a living organism. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used.
Xenograft Tumor Growth Inhibition Study
This study assesses the ability of the inhibitor to suppress tumor growth in vivo.
Protocol: Subcutaneous Xenograft Model
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
EGFR-dependent cancer cell line (e.g., NCI-H1975)
-
Matrigel (optional)
-
Test Inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the EGFR inhibitor or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the vehicle control group.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | TGI (%) |
| Vehicle Control | - | 1500 ± 250 | - |
| This compound | 10 | 850 ± 150 | 43.3 |
| This compound | 30 | 300 ± 80 | 80.0 |
| Standard-of-Care | 25 | 450 ± 100 | 70.0 |
Table 3: Hypothetical tumor growth inhibition data for this compound in a xenograft model.
Visualizations of Pathways and Workflows
Caption: EGFR Signaling Pathway and the Mechanism of Action of an EGFR Inhibitor.
Caption: Workflow for Western Blot Analysis of EGFR Phosphorylation.
Caption: Experimental Workflow for an In Vivo Xenograft Study.
protocol for Egfr-IN-68 solubility and preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Egfr-IN-68 is a potent and selective covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR). As a member of the tyrosine kinase inhibitor family, it targets the ATP binding site of EGFR, leading to the modulation of downstream signaling pathways. This document provides detailed protocols for the solubilization, preparation, and application of this compound in common in vitro assays. The information herein is intended to serve as a guide for researchers in the fields of oncology, cell biology, and drug discovery.
Physicochemical Properties and Solubility
Proper solubilization is critical for the accurate and reproducible use of this compound in biological experiments. The following table summarizes the known solubility information. Researchers should perform their own solubility tests for specific experimental conditions.
| Solvent | Solubility | Stock Solution Concentration |
| DMSO | Soluble | 10 mM |
| Ethanol | Information not available. It is recommended to test solubility before use. | - |
| Water | Insoluble or poorly soluble. Direct dissolution in aqueous buffers is not recommended. | - |
| PBS (pH 7.2) | Insoluble or poorly soluble. Dilution from a DMSO stock is required for use in aqueous solutions. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent effects. | - |
Storage and Stability
For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions in DMSO should also be stored at -20°C in small aliquots to minimize freeze-thaw cycles. Avoid repeated warming and cooling of the stock solution.
Mechanism of Action: Covalent EGFR Inhibition
This compound functions as a covalent inhibitor of EGFR. This mechanism involves the formation of a stable, covalent bond with a specific cysteine residue (Cys797) within the ATP-binding pocket of the EGFR kinase domain. This irreversible binding locks the receptor in an inactive state, thereby blocking downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.
Figure 1. Simplified EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are general protocols that can be adapted for use with this compound. Optimization of cell lines, incubation times, and concentrations will be necessary for specific experimental goals.
General Experimental Workflow
The typical workflow for in vitro studies with this compound involves several key steps, from preparing the compound to analyzing its effects on cells.
Figure 2. General experimental workflow for in vitro studies with this compound.
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
Briefly centrifuge the vial of this compound to ensure the compound is at the bottom.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the molecular weight of this compound.
-
Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Vortex or sonicate gently until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM DMSO stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.
-
It is recommended to perform serial dilutions. For example, to prepare a 10 µM working solution, dilute the 10 mM stock 1:1000 in culture medium.
-
Ensure the final concentration of DMSO in the culture medium is low (e.g., <0.5%) to minimize solvent toxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.
-
Protocol 2: Western Blot Analysis of EGFR Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on EGFR activation by measuring the phosphorylation status of EGFR.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., A431, a cell line with high EGFR expression) in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours to reduce basal EGFR phosphorylation.
-
Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for the desired time (e.g., 2-4 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes to induce EGFR phosphorylation.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-EGFR (e.g., p-EGFR Y1068) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To control for protein loading, the membrane can be stripped and re-probed for total EGFR and a housekeeping protein (e.g., β-actin or GAPDH).
-
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Seeding:
-
Seed cells in a 96-well opaque-walled plate at a density appropriate for the cell line and the duration of the experiment.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Cell Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound (and a DMSO vehicle control).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent to each well equal to the volume of culture medium in the well.
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results to determine the IC50 value of this compound.
-
In Vivo Studies
Currently, there is a lack of publicly available data regarding the in vivo administration, dosing, formulation, and efficacy of this compound in animal models. Researchers planning to use this compound in vivo will need to conduct their own formulation and toxicology studies to determine appropriate dosing regimens and vehicles for administration.
Disclaimer
The protocols and information provided in this document are intended for research purposes only and should be used as a general guide. It is the responsibility of the end-user to determine the suitability of these protocols for their specific applications and to optimize conditions accordingly. Standard laboratory safety precautions should be followed at all times.
Troubleshooting & Optimization
Egfr-IN-68 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of EGFR-IN-68. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is Dimethyl sulfoxide (DMSO). It exhibits high solubility in DMSO. For some applications, ethanol can also be used, although the solubility is lower compared to DMSO.
Q2: Is this compound soluble in aqueous solutions?
A2: this compound is practically insoluble in water. To prepare working solutions for aqueous-based experiments, such as cell culture, it is necessary to first dissolve the compound in DMSO to create a concentrated stock solution, which can then be further diluted in the aqueous medium.
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions in DMSO should be stored at -20°C for long-term storage. For short-term storage, 4°C is acceptable. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q4: My this compound has precipitated out of my working solution. What should I do?
A4: Precipitation can occur when diluting the DMSO stock solution into an aqueous buffer or cell culture medium. Please refer to the Troubleshooting Guide below for detailed steps on how to address this issue.
Solubility Data
The following table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Reference |
| DMSO | ≥34.8 mg/mL | |
| Ethanol | ≥2.9 mg/mL | |
| Water | Insoluble |
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered with this compound solubility during experimental procedures.
Issue 1: Compound Precipitation Upon Dilution in Aqueous Media
-
Cause: The high concentration of DMSO from the stock solution can cause the compound to crash out when diluted in an aqueous buffer where it is less soluble. The final concentration of your working solution may also exceed the solubility limit of this compound in the final buffer.
-
Solutions:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and solubility issues.
-
Increase Final Volume: Dilute the stock solution into a larger volume of aqueous buffer to keep the final concentration of this compound below its solubility limit in the working solution.
-
Use a Surfactant: Consider the addition of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, to the aqueous buffer to improve the solubility of the compound.
-
Gentle Warming and Sonication: Briefly warm the solution to 37°C and use a sonicator to aid in redissolving the precipitate. However, be cautious with temperature-sensitive compounds.
-
Issue 2: Difficulty Dissolving the Lyophilized Powder
-
Cause: The lyophilized powder may not readily dissolve, especially if it has been stored for an extended period.
-
Solutions:
-
Vortexing: After adding the solvent (DMSO), vortex the vial for several minutes to mechanically agitate and break up any clumps of powder.
-
Sonication: Place the vial in a sonicator bath for 5-10 minutes to aid in dissolution.
-
Gentle Warming: Warm the solution to 37°C for a short period while mixing.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound lyophilized powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator for a few minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution (if necessary): Perform serial dilutions of the stock solution in DMSO to create intermediate concentrations.
-
Final Dilution: Directly add the desired volume of the stock or intermediate solution to the pre-warmed cell culture medium. The final DMSO concentration should be kept consistent across all experimental conditions and should not exceed 0.5%.
-
Mixing: Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause the compound to precipitate.
-
Immediate Use: Use the freshly prepared working solution immediately to treat cells.
Diagrams
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for using this compound, including troubleshooting steps.
Technical Support Center: Optimizing EGFR-IN-68 Concentration
Welcome to the technical support center for EGFR-IN-68. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental concentration of this compound. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful application of this inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell-based assays?
A1: For a novel EGFR inhibitor like this compound, it is recommended to start with a broad concentration range to determine its potency (IC50) in your specific cell line. A typical starting range for small molecule EGFR inhibitors spans from nanomolar to micromolar concentrations.[1][2][3][4] We suggest a 10-point dose-response curve, starting from 1 nM to 10 µM.
Q2: How do I determine the optimal concentration of this compound for my specific cancer cell line?
A2: The optimal concentration, or IC50 (the concentration that inhibits 50% of cell growth), should be determined empirically for each cell line. A cell viability assay, such as the MTT or MTS assay, is the standard method for this.[5][6] The IC50 value will be your guide for concentrations to use in subsequent experiments.
Q3: How can I confirm that this compound is inhibiting its intended target, EGFR?
A3: Target engagement can be confirmed by Western blotting.[7] You should observe a dose-dependent decrease in the phosphorylation of EGFR (p-EGFR) upon treatment with this compound. It is also advisable to examine the phosphorylation status of downstream signaling proteins, such as ERK (p-ERK), to confirm the inhibition of the signaling cascade.[8][9][10]
Q4: What are some common issues I might encounter when working with this compound?
A4: Common challenges with small molecule inhibitors include poor solubility, instability in culture media, and potential off-target effects.[11][12] It is crucial to ensure the compound is fully dissolved before adding it to your cells. Using appropriate vehicle controls (e.g., DMSO) is also essential to distinguish the specific effects of the inhibitor from those of the solvent.
Q5: Should I use different concentrations of this compound for different types of experiments?
A5: Yes. For initial cell viability assays (e.g., MTT), a wide range of concentrations is used to determine the IC50. For mechanistic studies, such as Western blotting or immunofluorescence, you might use concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) to observe dose-dependent effects on protein phosphorylation and cellular processes. For in vivo studies, the dosage will need to be determined through pharmacokinetic and pharmacodynamic studies.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| No effect on cell viability at expected concentrations. | 1. Compound inactivity: The inhibitor may not be effective in your chosen cell line. 2. Solubility issues: The compound may have precipitated out of solution. 3. Cell line resistance: The cell line may have mutations that confer resistance to this class of inhibitors. | 1. Confirm activity: Test the inhibitor on a known sensitive cell line (e.g., HCC827 for EGFR exon 19 deletion). 2. Check solubility: Prepare fresh stock solutions and ensure complete dissolution. Consider using a different solvent if necessary, but always use a vehicle control.[11] 3. Cell line characterization: Verify the EGFR mutation status of your cell line. |
| High variability between replicate wells in cell viability assays. | 1. Uneven cell seeding: Inconsistent number of cells plated in each well. 2. Incomplete dissolution of MTT formazan crystals. 3. Edge effects on the plate. | 1. Proper cell suspension: Ensure cells are well-mixed before and during plating. 2. Complete solubilization: After adding the solubilization buffer, mix thoroughly by pipetting or shaking until all purple crystals are dissolved.[13] 3. Avoid edge wells: Do not use the outermost wells of the plate for experimental samples; instead, fill them with sterile PBS or media. |
| Inconsistent results in Western blotting for p-EGFR. | 1. Suboptimal lysis buffer: Incomplete protein extraction or phosphatase activity. 2. Low basal p-EGFR levels: Some cell lines require stimulation (e.g., with EGF) to detect p-EGFR. 3. Incorrect antibody concentration or incubation time. | 1. Use appropriate buffers: Use a lysis buffer containing phosphatase and protease inhibitors. 2. Stimulate cells: If basal p-EGFR is low, you may need to starve the cells and then stimulate them with EGF to see a robust signal that can be inhibited by this compound. 3. Optimize antibody conditions: Perform a titration of your primary and secondary antibodies to find the optimal concentrations. |
| Cell death observed in the vehicle control wells. | 1. High concentration of solvent (e.g., DMSO). 2. Contamination. | 1. Limit solvent concentration: The final concentration of DMSO in the culture medium should typically be less than 0.1%. 2. Maintain sterility: Ensure aseptic techniques are used throughout the experiment. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to each well. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubate the plate for 48-72 hours.[5]
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for EGFR Phosphorylation
This protocol is for assessing the effect of this compound on EGFR phosphorylation.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-EGFR (e.g., Tyr1068), anti-total EGFR, anti-p-ERK1/2, anti-total ERK1/2, and a loading control (e.g., β-actin or GAPDH)[7][8]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0.5x, 1x, 2x IC50) for a specified time (e.g., 2-24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal concentration of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of growth of primary human tumour cell cultures by a 4-anilinoquinazoline inhibitor of the epidermal growth factor receptor family of tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell viability assay [bio-protocol.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. licorbio.com [licorbio.com]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.biomol.com [resources.biomol.com]
- 12. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Egfr-IN-68 off-target effects
Disclaimer: The compound "Egfr-IN-68" is not found in publicly available scientific literature. This technical support guide has been created for a hypothetical EGFR inhibitor, designated Egfr-IN-XX , to provide researchers with a general framework for troubleshooting potential off-target effects based on the known characteristics of EGFR tyrosine kinase inhibitors (TKIs).
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues researchers may encounter during the preclinical evaluation of a novel EGFR inhibitor like Egfr-IN-XX.
My cells are dying at concentrations where I expect to see specific EGFR inhibition. Is this due to off-target toxicity?
Answer: This is a common and important observation. Cell death at or near the IC50 for EGFR inhibition can be due to several factors:
-
On-target toxicity in cells sensitive to EGFR inhibition: In some cell lines, the EGFR signaling pathway is critical for survival, and its potent inhibition can lead to apoptosis.
-
Off-target toxicity: Egfr-IN-XX may be inhibiting other kinases that are essential for the survival of your specific cell line. Common off-target kinases for EGFR inhibitors include members of the SRC family and ABL kinases.
-
Compound-specific toxicity: The chemical scaffold of Egfr-IN-XX itself might have cytotoxic properties independent of its kinase inhibition activity.
Troubleshooting Steps:
-
Perform a kinase selectivity screen: Profile Egfr-IN-XX against a broad panel of kinases to identify potential off-targets. Compare the IC50 values for these off-targets with the concentration range causing cell death.
-
Rescue experiment: If a specific off-target is suspected, try to rescue the cells by overexpressing a drug-resistant mutant of the off-target kinase or by activating a downstream signaling pathway.
-
Use a structurally related but inactive control compound: This can help differentiate between kinase-mediated toxicity and non-specific compound toxicity.
-
Western blot analysis: Check for the inhibition of downstream signaling of both EGFR and suspected off-target kinases at the concentrations causing cell death.
I'm not seeing the expected downstream inhibition of the PI3K/Akt pathway, even though EGFR phosphorylation is clearly reduced. What could be the reason?
Answer: While PI3K/Akt is a major downstream pathway of EGFR, its regulation can be complex. Here are some possible explanations:
-
Activation of parallel signaling pathways: Other receptor tyrosine kinases (RTKs) or signaling nodes may be compensating for the loss of EGFR signaling to maintain PI3K/Akt activation.
-
Off-target effects: Egfr-IN-XX might be inadvertently activating a pathway that signals to PI3K/Akt. For example, some kinases, when inhibited, can lead to feedback activation of other pathways.
-
Cell-type specific signaling: The wiring of signaling networks can vary significantly between different cell lines. In your specific model, PI3K/Akt may be more strongly regulated by other inputs than by EGFR.
Troubleshooting Steps:
-
Broad-spectrum RTK inhibitor co-treatment: Use a broad-spectrum RTK inhibitor to see if this abolishes the residual PI3K/Akt signaling.
-
Phospho-RTK array: This can help identify other activated RTKs in your cells that might be responsible for PI3K/Akt signaling.
-
Confirm with multiple readouts: Use additional downstream markers of the PI3K/Akt pathway (e.g., phosphorylation of GSK3β, mTOR) to confirm your initial observation.
My in vitro kinase assay results show high potency for Egfr-IN-XX, but it has poor activity in cell-based assays. Why is there a discrepancy?
Answer: This is a frequent challenge in drug development and can be attributed to several factors related to the transition from a biochemical to a cellular environment:
-
Cell permeability: Egfr-IN-XX may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Efflux pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Compound metabolism: The cell may metabolize Egfr-IN-XX into an inactive form.
-
High intracellular ATP concentration: The concentration of ATP in cells (millimolar range) is much higher than that typically used in in vitro kinase assays (micromolar range). If Egfr-IN-XX is an ATP-competitive inhibitor, its apparent potency will be lower in a cellular context.
Troubleshooting Steps:
-
Cellular target engagement assay: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that Egfr-IN-XX is binding to EGFR inside the cell.
-
Efflux pump inhibitor co-treatment: Treat cells with a known efflux pump inhibitor (e.g., verapamil) to see if this enhances the potency of Egfr-IN-XX.
-
Measure intracellular compound concentration: Use techniques like LC-MS/MS to quantify the amount of Egfr-IN-XX inside the cells over time.
-
Vary ATP concentration in the in vitro kinase assay: Perform the kinase assay with ATP concentrations closer to physiological levels to get a more accurate prediction of cellular potency.
Quantitative Data on a Hypothetical EGFR Inhibitor: Egfr-IN-XX
The following tables provide a hypothetical kinase selectivity profile for Egfr-IN-XX, illustrating how data on off-target effects might be presented. These values are for illustrative purposes only and are based on the known profiles of existing EGFR inhibitors.
Table 1: Potency of Egfr-IN-XX against EGFR Variants
| Kinase Target | IC50 (nM) |
| EGFR (Wild-Type) | 50 |
| EGFR (L858R) | 5 |
| EGFR (Exon 19 Del) | 3 |
| EGFR (T790M) | 150 |
Table 2: Selectivity Profile of Egfr-IN-XX against a Panel of Off-Target Kinases
| Kinase Target | IC50 (nM) | Fold Selectivity vs. EGFR (L858R) |
| SRC Family | ||
| SRC | 250 | 50 |
| LYN | 400 | 80 |
| FYN | 600 | 120 |
| ABL Family | ||
| ABL1 | 800 | 160 |
| ABL2 | 1200 | 240 |
| Other Kinases | ||
| HER2 (ERBB2) | 150 | 30 |
| HER4 (ERBB4) | 300 | 60 |
| VEGFR2 | >10,000 | >2000 |
| PDGFRβ | >10,000 | >2000 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Kinase Assay
This protocol describes a generic method to determine the IC50 of Egfr-IN-XX against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., EGFR, SRC)
-
Kinase-specific substrate peptide
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Egfr-IN-XX stock solution in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of Egfr-IN-XX in kinase buffer. Also, prepare a DMSO-only control.
-
In a 384-well plate, add the kinase and substrate peptide to each well.
-
Add the serially diluted Egfr-IN-XX or DMSO control to the wells.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Western Blot for Phosphorylated Kinases
This protocol is for assessing the phosphorylation status of EGFR and downstream signaling proteins in cell lysates.
Materials:
-
Cell culture reagents
-
Egfr-IN-XX
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4-6 hours.
-
Pre-treat the cells with various concentrations of Egfr-IN-XX for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This protocol is to confirm the binding of Egfr-IN-XX to its target protein (EGFR) in intact cells.
Materials:
-
Cell culture reagents
-
Egfr-IN-XX
-
PBS
-
Lysis buffer with protease inhibitors
-
Equipment for heat treatment (e.g., PCR thermocycler)
-
Western blot or ELISA reagents for detecting soluble EGFR
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat the cells with Egfr-IN-XX or a vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Transfer the supernatant to new tubes.
-
Analyze the amount of soluble EGFR in each sample by Western blot or ELISA.
-
Plot the amount of soluble EGFR against the temperature for both the vehicle- and Egfr-IN-XX-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: EGFR Signaling Pathway.
Caption: Troubleshooting Workflow for Off-Target Effects.
Caption: On-Target vs. Off-Target Effects of a Kinase Inhibitor.
Egfr-IN-68 experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the representative epidermal growth factor receptor (EGFR) inhibitor, referred to here as EGFR-IN-68. Due to the limited public information on a compound specifically named "this compound," this guide leverages established principles and data from well-characterized EGFR inhibitors to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for an EGFR inhibitor like this compound?
EGFR inhibitors are a class of targeted therapies that interfere with the epidermal growth factor receptor, a transmembrane protein that plays a crucial role in cell growth and proliferation.[1] Upon binding of its ligands, such as epidermal growth factor (EGF), EGFR dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This phosphorylation initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which drive cell proliferation, survival, and migration.[2][3] EGFR inhibitors typically act by competing with adenosine triphosphate (ATP) for the binding site within the kinase domain, thereby preventing autophosphorylation and blocking downstream signaling.[4]
Q2: What are the key downstream signaling pathways affected by this compound?
This compound is expected to primarily inhibit the RAS-RAF-MAPK and PI3K-AKT signaling pathways.[2][3] Inhibition of these pathways leads to decreased cell proliferation, induction of apoptosis, and reduced tumor growth in EGFR-dependent cancer models.
Q3: What are appropriate positive and negative controls for an in vitro experiment with this compound?
-
Positive Controls: A well-characterized, potent EGFR inhibitor with a known IC50 value (e.g., Gefitinib, Erlotinib) can be used as a positive control to ensure the assay is performing as expected. For cell-based assays, a cell line with a known activating EGFR mutation (e.g., PC-9, HCC827) that is sensitive to EGFR inhibition is a suitable positive control.[5]
-
Negative Controls: A vehicle control (e.g., DMSO, the solvent used to dissolve this compound) at the same final concentration used for the inhibitor is the most critical negative control. Additionally, a cell line lacking EGFR expression or with a known resistance mutation (e.g., T790M for first-generation inhibitors) can serve as a negative cellular control.[6]
Q4: How can I assess the selectivity of this compound?
The selectivity of a kinase inhibitor is crucial to minimize off-target effects. This can be assessed through several methods:
-
Kinome Profiling: Screening this compound against a large panel of purified kinases can identify other kinases that are inhibited by the compound.
-
Cellular Phosphoproteomics: Mass spectrometry-based phosphoproteomics can provide a global view of changes in protein phosphorylation in cells treated with this compound, revealing off-target signaling effects.
-
Western Blotting: Probing for the phosphorylation status of key off-target kinases identified in kinome profiling can confirm cellular activity.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
Possible Causes:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to significant variability.
-
Compound Precipitation: The inhibitor may not be fully soluble at the tested concentrations in the assay medium.
-
Variable Incubation Times: Inconsistent timing of compound addition or assay readout can affect results.
-
Reagent Instability: Degradation of ATP, substrate, or the inhibitor itself can introduce variability.
Solutions:
-
Optimize Cell Seeding: Ensure a homogenous cell suspension and use a multichannel pipette or automated dispenser for seeding. Perform a cell viability assay (e.g., trypan blue exclusion) before seeding.
-
Check Compound Solubility: Visually inspect for precipitation. If observed, try preparing fresh dilutions, using a different solvent, or lowering the highest concentration tested.
-
Standardize Timings: Use a timer for all incubation steps and process plates in a consistent order.
-
Use Fresh Reagents: Prepare fresh dilutions of ATP and the inhibitor for each experiment. Store stock solutions at the recommended temperature and avoid repeated freeze-thaw cycles.
Issue 2: No or Weak Inhibition Observed
Possible Causes:
-
Inactive Compound: The inhibitor may have degraded.
-
Incorrect Assay Conditions: The ATP concentration in the assay may be too high for an ATP-competitive inhibitor.
-
Resistant Cell Line: The cell line used may have intrinsic or acquired resistance to EGFR inhibitors.
-
Assay Interference: The compound may interfere with the assay readout (e.g., fluorescence quenching).[7]
Solutions:
-
Confirm Compound Activity: Test the inhibitor on a highly sensitive positive control cell line or in a biochemical assay with purified EGFR kinase.
-
Optimize ATP Concentration: For biochemical assays, determine the Km of ATP for the EGFR kinase and use an ATP concentration at or below the Km to increase sensitivity to competitive inhibitors.[8]
-
Cell Line Characterization: Verify the EGFR mutation status and expression level in your cell line. Test for common resistance mechanisms like the T790M mutation or MET amplification.[4][6]
-
Control for Assay Interference: Run a control experiment without the enzyme to see if the compound affects the assay signal directly.
Issue 3: Off-Target Effects Observed
Possible Causes:
-
Poor Inhibitor Selectivity: The compound may inhibit other kinases with similar ATP-binding pockets.[9]
-
High Compound Concentration: Using concentrations significantly above the IC50 for EGFR can lead to off-target inhibition.
Solutions:
-
Perform Kinome Profiling: As mentioned in the FAQs, assess the inhibitor's selectivity across a broad panel of kinases.
-
Use Lower Concentrations: Titrate the inhibitor to the lowest effective concentration that inhibits EGFR phosphorylation.
-
Use Orthogonal Approaches: Confirm key findings using a different, structurally unrelated EGFR inhibitor or a genetic approach like siRNA-mediated EGFR knockdown to ensure the observed phenotype is on-target.
Quantitative Data
The following tables summarize representative IC50 values for well-established EGFR inhibitors against wild-type and mutant EGFR. These values can serve as a benchmark when evaluating a new inhibitor like this compound.
Table 1: Biochemical IC50 Values of Representative EGFR Inhibitors
| Inhibitor | EGFR (Wild-Type) IC50 (nM) | EGFR (L858R) IC50 (nM) | EGFR (T790M) IC50 (nM) |
| Gefitinib | 1.8 | 1.1 | 110 |
| Erlotinib | 2 | 1 | 400 |
| Afatinib | 0.5 | 0.4 | 10 |
| Osimertinib | 12 | 1 | 1 |
Data are compiled from various public sources and should be considered representative. Actual values can vary depending on the specific assay conditions.
Table 2: Cellular IC50 Values of Representative EGFR Inhibitors in NSCLC Cell Lines
| Cell Line | EGFR Mutation | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) | Afatinib IC50 (nM) | Osimertinib IC50 (nM) |
| PC-9 | exon 19 del | 8.9 | 6.1 | 0.6 | 15 |
| HCC827 | exon 19 del | 12 | 15 | 1.1 | 11 |
| H1975 | L858R, T790M | >10,000 | >10,000 | 150 | 20 |
| A549 | Wild-Type | >10,000 | >10,000 | >5,000 | >5,000 |
Data are compiled from various public sources and should be considered representative. Actual values can vary depending on the specific cell line and assay conditions.
Experimental Protocols
Protocol 1: In Vitro EGFR Kinase Assay (Biochemical)
This protocol describes a common method for determining the IC50 of an inhibitor against purified EGFR kinase.
-
Reagent Preparation:
-
Prepare a 2X kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a 2X solution of purified recombinant EGFR kinase in kinase assay buffer.
-
Prepare a 2X solution of a suitable peptide substrate (e.g., a poly(Glu, Tyr) peptide) and ATP at a concentration close to the Km for EGFR in kinase assay buffer.
-
Prepare serial dilutions of this compound in DMSO, and then dilute into the kinase assay buffer.
-
-
Assay Procedure:
-
Add 25 µL of the 2X EGFR kinase solution to each well of a 96-well plate.
-
Add 5 µL of the diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 20 µL of the 2X substrate/ATP solution.
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay that measures the amount of ATP remaining (e.g., Kinase-Glo®) or an antibody-based method (e.g., ELISA, TR-FRET) that detects the phosphopeptide.[10]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based EGFR Phosphorylation Assay (Western Blot)
This protocol assesses the ability of an inhibitor to block EGFR autophosphorylation in a cellular context.
-
Cell Culture and Treatment:
-
Seed an EGFR-dependent cell line (e.g., A431 or an EGFR-mutant NSCLC line like PC-9) in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal EGFR activity.
-
Pre-treat the cells with serial dilutions of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce EGFR phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against phospho-EGFR (e.g., pY1068).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-EGFR signal to the total EGFR signal and the loading control.
-
Determine the concentration of this compound that inhibits EGFR phosphorylation by 50% (IC50).
-
Visualizations
Caption: EGFR Signaling Pathway and the Site of Inhibition by this compound.
Caption: A typical experimental workflow for the preclinical evaluation of an EGFR inhibitor.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. bmglabtech.com [bmglabtech.com]
refining Egfr-IN-68 treatment protocols
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the use of EGFR-IN-68, a fourth-generation covalent inhibitor of EGFR.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a fourth-generation, irreversible epidermal growth factor receptor (EGFR) inhibitor. It functions by forming a covalent bond with the cysteine residue at position 797 (C797) in the EGFR kinase domain. This targeted action allows it to effectively inhibit the activity of EGFR isoforms that carry the C797S mutation, which is a common mechanism of resistance to third-generation EGFR inhibitors like osimertinib.
Q2: Which specific EGFR mutations is this compound designed to target?
A2: this compound is specifically designed to target EGFR triple-mutant isoforms, particularly those containing the C797S mutation in addition to an activating mutation (e.g., exon 19 deletion or L858R) and the T790M resistance mutation. It demonstrates high potency against these resistant forms while maintaining activity against common activating mutations.
Caption: EGFR inhibitor generations and their targeted resistance mutations.
Q3: What are the recommended solvent and storage conditions for this compound?
A3:
-
Solvent: For stock solutions, we recommend using dimethyl sulfoxide (DMSO) at a concentration of up to 10 mM. For aqueous buffers, ensure the final DMSO concentration is less than 0.1% to avoid solvent-induced cellular toxicity.
-
Storage: Store the solid compound at -20°C. Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. Under these conditions, the stock solution is stable for up to 6 months.
Q4: Is this compound stable in cell culture media?
A4: this compound exhibits good stability in cell culture media for standard experimental durations (up to 72 hours). However, like many small molecules, prolonged incubation at 37°C can lead to gradual degradation. For experiments exceeding 72 hours, it is advisable to replenish the media with freshly diluted compound.
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound.
Q5: I am observing inconsistent IC50 values in my cell viability assays. What could be the cause?
A5: Inconsistent IC50 values can stem from several factors. Please consider the following:
-
Compound Precipitation: this compound may precipitate at high concentrations in aqueous media. Visually inspect your treatment dilutions for any signs of precipitation. It is recommended to prepare fresh dilutions from the DMSO stock for each experiment.
-
Cell Seeding Density: Ensure a consistent cell seeding density across all wells and experiments. Overly confluent or sparse cultures can lead to variable responses to the inhibitor.
-
DMSO Concentration: The final DMSO concentration in the culture media should be kept constant across all wells, including the vehicle control, and should ideally not exceed 0.1%.
-
Incubation Time: The duration of compound exposure can significantly impact IC50 values. Use a consistent incubation time as established in your protocol.
Caption: Troubleshooting workflow for inconsistent IC50 results.
Q6: My Western blot does not show a decrease in EGFR phosphorylation after treatment with this compound. What should I check?
A6: If you do not observe the expected decrease in phospho-EGFR (p-EGFR), consider these points:
-
Treatment Time and Dose: Inhibition of EGFR phosphorylation is often rapid. A short treatment time (e.g., 2-6 hours) is typically sufficient. Verify that you are using a concentration at or above the IC50 for the cell line being tested.
-
Cell Line Authenticity: Confirm that your cell line expresses the target EGFR mutations that are sensitive to this compound.
-
Ligand Stimulation: For cell lines with low basal EGFR activity, stimulation with EGF (epidermal growth factor) prior to and during inhibitor treatment may be necessary to observe a robust p-EGFR signal in the control group.
-
Antibody Quality: Ensure that the primary antibodies for both p-EGFR and total EGFR are validated and working correctly. Run appropriate positive and negative controls.
-
Compound Activity: To rule out issues with the compound stock, test it in a sensitive positive control cell line.
Q7: I notice precipitation when I dilute my this compound stock into aqueous cell culture media. How can I prevent this?
A7: This is a common issue related to the solubility of hydrophobic compounds. To prevent precipitation:
-
Use a two-step dilution: First, dilute the high-concentration DMSO stock to an intermediate concentration in DMSO. Then, add this intermediate dilution to the pre-warmed cell culture media with vigorous vortexing or pipetting to ensure rapid mixing.
-
Avoid high final concentrations: If possible, work at the lowest effective concentration to stay below the solubility limit in aqueous solutions.
-
Check the final DMSO concentration: While a higher DMSO percentage can aid solubility, it may also increase cytotoxicity. Maintain the final concentration below 0.1% where possible.
Compound Data
In Vitro Potency of this compound
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various EGFR mutant cell lines as determined by a 72-hour cell viability assay.
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Osimertinib IC50 (nM) |
| H1975 | L858R/T790M | 15.2 | 8.5 |
| PC-9 | ex19del | 5.8 | 4.1 |
| Ba/F3 | del19/T790M/C797S | 25.6 | > 10,000 |
| Ba/F3 | L858R/T790M/C797S | 31.4 | > 10,000 |
| A549 | EGFR WT | > 5,000 | > 5,000 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines a method for determining the IC50 of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of growth medium. Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in growth medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells (e.g., 0.1%).
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions (including a vehicle-only control).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C until formazan crystals form.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value using non-linear regression.
Protocol 2: Western Blot for EGFR Phosphorylation
This protocol is for assessing the inhibition of EGFR phosphorylation.
Caption: Experimental workflow for Western blot analysis.
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound for 2-6 hours. If required, stimulate with EGF (e.g., 100 ng/mL) for the final 15 minutes of incubation.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer. Separate the proteins on an 8% SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-EGFR (Tyr1068), total EGFR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Technical Support Center: Working with Novel Small Molecule EGFR Inhibitors
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals working with novel or less-characterized small molecule inhibitors of the Epidermal Growth Factor Receptor (EGFR), exemplified here as "EGFR-IN-68". As specific data for "this compound" is not publicly available, this guide addresses common challenges and questions that arise when working with new chemical entities targeting the EGFR signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a small molecule EGFR inhibitor like this compound?
A1: Small molecule EGFR inhibitors typically function by competing with adenosine triphosphate (ATP) for binding to the tyrosine kinase domain of EGFR. This prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades that promote cell proliferation, survival, and migration.
Q2: I am having trouble dissolving this compound. What are the recommended solvents and best practices for solubilization?
A2: Most kinase inhibitors are lipophilic and have poor aqueous solubility.[1][2][3] For initial stock solutions, sterile dimethyl sulfoxide (DMSO) is commonly used.[4] To prepare your stock solution:
-
Warm the vial to room temperature before opening to prevent condensation.
-
Use anhydrous, high-purity DMSO.
-
Sonicate the solution in a water bath to aid dissolution.
-
For aqueous working solutions, dilute the DMSO stock in your final buffer or media immediately before use. Be aware that precipitation can occur at high concentrations or with prolonged storage in aqueous solutions.
Q3: What are the best practices for storing a novel EGFR inhibitor like this compound?
A3: For long-term storage, solid compounds should be stored at -20°C or -80°C, protected from light and moisture. DMSO stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[4] The stability in aqueous solutions is often limited, so it is recommended to prepare fresh dilutions for each experiment.
Q4: How can I determine the optimal concentration of this compound to use in my cell-based assays?
A4: The optimal concentration should be determined empirically for each cell line and assay. A good starting point is to perform a dose-response experiment. A common method is a cell viability assay (e.g., MTT or CellTiter-Glo) with a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the half-maximal inhibitory concentration (IC50).
Q5: What are potential off-target effects of a novel EGFR inhibitor, and how can I assess them?
A5: Small molecule kinase inhibitors can sometimes inhibit other kinases with similar ATP-binding pockets.[5] Common off-target effects can manifest as unexpected cellular phenotypes or toxicities.[6] To assess off-target effects, you can:
-
Perform a kinase selectivity profiling assay against a panel of other kinases.
-
Observe cellular effects in EGFR-null cell lines.
-
Compare the observed phenotype with that of known, highly selective EGFR inhibitors.
Troubleshooting Guides
Problem 1: High variability in my cell viability (IC50) assay results.
-
Question: Why am I seeing inconsistent IC50 values for this compound between experiments?
-
Answer:
-
Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.
-
Seeding Density: Optimize and maintain a consistent cell seeding density. Overly confluent or sparse cultures can respond differently to treatment.
-
Inhibitor Precipitation: Visually inspect your treatment media for any signs of precipitation, especially at higher concentrations. Consider lowering the final DMSO concentration in your assay.
-
Assay Incubation Time: Use a consistent incubation time for both drug treatment and the viability reagent.
-
Problem 2: No significant inhibition of EGFR phosphorylation in my western blot.
-
Question: I'm treating my cells with this compound, but I don't see a decrease in phosphorylated EGFR (p-EGFR). What could be the issue?
-
Answer:
-
Ligand Stimulation: For cell lines with low basal EGFR activity, you may need to stimulate the cells with an EGFR ligand (e.g., EGF or TGF-α) to induce robust phosphorylation before or during inhibitor treatment.
-
Inhibitor Concentration and Incubation Time: You may need to increase the concentration of this compound or extend the incubation time. Perform a time-course and dose-response experiment to optimize these parameters.
-
Inhibitor Stability: Ensure your inhibitor stock is not degraded. Use a fresh aliquot if possible.
-
Cell Line Resistance: The cell line you are using may have intrinsic resistance mechanisms, such as mutations in downstream signaling proteins like KRAS.[7]
-
Problem 3: Unexpected cell death at low concentrations of the inhibitor.
-
Question: this compound is causing significant cytotoxicity at concentrations well below its expected IC50 for EGFR inhibition. Why might this be happening?
-
Answer:
-
Off-Target Toxicity: The inhibitor may have potent off-target effects on other essential cellular kinases or proteins.[5] Consider performing a broader kinase screen.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding the tolerance of your cell line (typically <0.5%).
-
Compound Purity: Impurities in your inhibitor preparation could be contributing to the observed toxicity.
-
Data Presentation
When characterizing a novel EGFR inhibitor, it is crucial to present quantitative data in a clear and organized manner.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| EGFR (Wild-Type) | 15.2 |
| EGFR (L858R) | 5.8 |
| EGFR (T790M) | 450.6 |
| HER2 | 89.4 |
| SRC | >10,000 |
Table 2: Cellular Activity of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | EGFR Status | IC50 (nM) for Cell Viability |
| PC-9 | Exon 19 Deletion | 12.5 |
| H1975 | L858R/T790M | 620.1 |
| A549 | Wild-Type | >10,000 |
Table 3: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 485.5 g/mol |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL |
| DMSO Solubility | 50 mg/mL |
| LogP | 4.2 |
Experimental Protocols
1. Cell Viability Assay (e.g., MTT or equivalent)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control (DMSO only) wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Reagent Addition: Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Read the absorbance or luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus inhibitor concentration. Use a non-linear regression model to calculate the IC50 value.
2. Western Blot for EGFR Pathway Inhibition
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with various concentrations of this compound for a predetermined time. If necessary, stimulate with an EGFR ligand for a short period before lysis.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: EGFR Signaling Pathways and Point of Inhibition.
Caption: Workflow for Characterizing a Novel EGFR Inhibitor.
References
- 1. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 2. pubs.acs.org [pubs.acs.org]
- 3. iris.hi.is [iris.hi.is]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. dermnetnz.org [dermnetnz.org]
- 7. Understanding resistance to EGFR inhibitors—impact on future treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of EGFR-IN-68
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental evaluation and improvement of the bioavailability of EGFR-IN-68. Given the limited publicly available data on this compound, the guidance provided is based on established principles for improving the bioavailability of poorly soluble small molecule kinase inhibitors, particularly those with a quinazoline scaffold, a common structural feature of many EGFR inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the likely causes of poor oral bioavailability for a compound like this compound?
A1: Poor oral bioavailability for kinase inhibitors like this compound often stems from one or more of the following factors:
-
Low Aqueous Solubility: Many kinase inhibitors are highly lipophilic and crystalline, leading to poor dissolution in the gastrointestinal (GI) fluids. This is a primary barrier to absorption.
-
Low Permeability: The compound may not efficiently cross the intestinal epithelial cell membrane to enter systemic circulation.
-
High First-Pass Metabolism: The compound may be extensively metabolized in the intestines or the liver before it reaches systemic circulation, reducing the amount of active drug.
-
Efflux by Transporters: The compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen.
Q2: How can I begin to investigate the cause of poor bioavailability for this compound?
A2: A stepwise approach is recommended. Start with simple in vitro assays to assess the fundamental properties of the compound and progress to more complex in vivo studies. The following workflow is suggested:
Caption: A stepwise workflow for investigating the bioavailability of this compound.
Q3: What are the key formulation strategies to consider for improving the bioavailability of a poorly soluble compound?
A3: For compounds with low aqueous solubility, several formulation strategies can be employed to enhance their dissolution and subsequent absorption.[1][2] These include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to faster dissolution.[2]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly improve its solubility and dissolution rate.[1]
-
Lipid-Based Formulations: Formulating the compound in oils, surfactants, and co-solvents can enhance its solubilization in the GI tract and may facilitate lymphatic absorption, bypassing first-pass metabolism.[2][3] Self-emulsifying drug delivery systems (SEDDS) are a common example.[3]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble drug molecule, forming a complex that is more water-soluble.[3]
Troubleshooting Guides
Issue 1: Low Aqueous Solubility
Symptoms:
-
In vitro solubility assays show low µg/mL values in aqueous buffers.
-
In vivo studies show low and variable exposure after oral administration.
-
High dose escalation in vivo does not lead to a proportional increase in plasma concentration.
Troubleshooting Steps & Solutions:
| Strategy | Description | Key Considerations |
| Particle Size Reduction | Mill the compound to reduce particle size and increase surface area. | May not be sufficient for very poorly soluble compounds. Can be combined with other techniques. |
| Salt Formation | If the compound has ionizable groups, forming a salt can improve solubility and dissolution rate. | The salt should be stable and not disproportionate in the GI tract. |
| Amorphous Solid Dispersion | Create a solid dispersion with a hydrophilic polymer. | The amorphous form must be physically stable to prevent recrystallization. |
| Lipid-Based Formulations | Dissolve the compound in a lipid vehicle. | The formulation must be physically and chemically stable. Biorelevant in vitro dissolution testing is crucial for formulation selection. |
Issue 2: Poor Intestinal Permeability
Symptoms:
-
Low apparent permeability coefficient (Papp) in the apical to basolateral direction in a Caco-2 assay.
-
High efflux ratio (Papp B-A / Papp A-B > 2) in a bidirectional Caco-2 assay, suggesting the involvement of efflux transporters.
Troubleshooting Steps & Solutions:
| Strategy | Description | Key Considerations |
| Prodrug Approach | Chemically modify the molecule to a more permeable form that is converted to the active drug in vivo. | The conversion to the active drug must be efficient at the target site. The prodrug itself should not have off-target effects. |
| Structural Modification | Modify the chemical structure to improve its physicochemical properties for better permeability (e.g., by reducing hydrogen bond donors). | This may alter the pharmacological activity of the compound and requires significant medicinal chemistry effort. |
| Use of Permeation Enhancers | Co-administer with agents that transiently open tight junctions or interact with the cell membrane. | This approach can have safety concerns and requires careful evaluation. |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable supports in transwell plates and cultured for 21 days to form a differentiated monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assessment:
-
For apical to basolateral (A-B) permeability, the test compound is added to the apical side, and its appearance on the basolateral side is measured over time.
-
For basolateral to apical (B-A) permeability, the compound is added to the basolateral side, and its appearance on the apical side is measured.
-
-
Sample Analysis: The concentration of this compound in the donor and receiver compartments is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the oral bioavailability and pharmacokinetic profile of this compound.
Methodology:
-
Animal Dosing:
-
Intravenous (IV) Group: A cohort of mice receives this compound via IV injection to determine the pharmacokinetic parameters after 100% bioavailability.
-
Oral (PO) Group: Another cohort receives this compound via oral gavage.
-
-
Blood Sampling: Blood samples are collected from each mouse at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Sample Analysis: The concentration of this compound in the plasma samples is quantified by LC-MS/MS.
-
Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life are calculated. Oral bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Signaling Pathway
The following diagram illustrates the canonical EGFR signaling pathway, which is the target of this compound. Understanding this pathway is crucial for interpreting the pharmacological effects of the inhibitor.
Caption: The EGFR signaling pathway leading to cell proliferation and survival.[4][5][6][7][8]
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. enamine.net [enamine.net]
- 4. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 5. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to EGFR-IN-68 and Other EGFR Inhibitors for Researchers
This guide provides a detailed comparison of EGFR-IN-68 with other generations of Epidermal Growth Factor Receptor (EGFR) inhibitors. It is intended for researchers, scientists, and drug development professionals, offering an objective look at the available data to inform research and development decisions.
Introduction to EGFR Inhibition
The Epidermal Growth Factor Receptor is a critical signaling protein that, when dysregulated, can drive the growth of numerous cancers. The development of EGFR inhibitors has been a cornerstone of targeted cancer therapy. These inhibitors are broadly classified into generations based on their mechanism of action, specificity, and ability to overcome resistance mutations. This compound is a novel inhibitor, and this guide places its activity in the context of established EGFR inhibitors.
Comparative Efficacy of EGFR Inhibitors
The in vitro potency of EGFR inhibitors is a key determinant of their potential therapeutic efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a specific biological or biochemical function by 50%. The table below summarizes the IC50 values for this compound and other representative EGFR inhibitors against wild-type EGFR and clinically relevant mutant forms.
| Inhibitor | Generation | Wild-Type EGFR (IC50, nM) | EGFR L858R (IC50, nM) | EGFR ex19del (IC50, nM) | EGFR T790M (IC50, nM) | EGFR L858R/T790M (IC50, nM) | EGFR ex19del/T790M (IC50, nM) | EGFR C797S (IC50, nM) |
| Gefitinib | 1st | 1.9 | 12 | 4.9 | >10000 | >10000 | >10000 | >10000 |
| Erlotinib | 1st | 2 | 20 | 5 | >10000 | >10000 | >10000 | >10000 |
| Afatinib | 2nd | 10 | 0.5 | 0.4 | 10 | 10 | 10 | >2500 |
| Osimertinib | 3rd | 490 | 12 | 15 | 1 | 1 | 1 | >2500 (cis) |
| This compound | Novel | 1.6 | 1.4 | Not Reported | 15.3 | Not Reported | Not Reported | Not Reported |
Data for this compound is limited in publicly available literature and direct comparative studies are not widely published. The presented data is collated from various sources and should be interpreted with caution due to potential inter-assay variability.
Signaling Pathways and Mechanisms of Action
EGFR inhibitors act by blocking the intracellular tyrosine kinase domain of the receptor, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.
Caption: Simplified EGFR signaling pathways (MAPK and PI3K/AKT) and the point of intervention for EGFR inhibitors.
Generations of EGFR Inhibitors: A Logical Progression
The development of EGFR inhibitors has been an iterative process, with each generation designed to address the limitations of the previous one, primarily acquired resistance.
Caption: The evolution of EGFR inhibitors in response to acquired resistance mutations.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize EGFR inhibitors. Specific details may vary between laboratories and experiments.
In Vitro Kinase Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of EGFR by 50%.
Methodology:
-
Reagents and Materials: Recombinant human EGFR (wild-type or mutant), ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), kinase buffer, test inhibitors, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
In a 96-well plate, add the kinase buffer, EGFR enzyme, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding the ATP and substrate peptide solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining kinase activity using a suitable detection method, such as luminescence or fluorescence.
-
The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell Viability Assay (e.g., MTT Assay)
Objective: To assess the effect of an inhibitor on the viability and proliferation of cancer cell lines expressing different EGFR variants.
Methodology:
-
Reagents and Materials: Cancer cell lines (e.g., PC-9 for EGFR ex19del, H1975 for L858R/T790M), cell culture medium, fetal bovine serum (FBS), test inhibitors, and MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor and incubate for a specified period (e.g., 72 hours).
-
Add the MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
-
Experimental Workflow for Inhibitor Screening
The process of identifying and characterizing a novel EGFR inhibitor like this compound typically follows a structured workflow.
Caption: A generalized workflow for the discovery and preclinical development of a novel EGFR inhibitor.
Conclusion
This compound represents an ongoing effort to develop novel EGFR inhibitors that can overcome the challenges of acquired resistance. While the available data suggests its potential activity against both wild-type and some mutant forms of EGFR, more comprehensive and direct comparative studies are needed to fully elucidate its therapeutic potential relative to established inhibitors. The methodologies and comparative data presented in this guide are intended to provide a framework for researchers to design and interpret future studies in this critical area of cancer research.
A Comparative Guide to EGFR Inhibitors: Gefitinib vs. Egfr-IN-68
A comparative analysis of the epidermal growth factor receptor (EGFR) inhibitors gefitinib and the novel compound Egfr-IN-68 is presented for researchers, scientists, and drug development professionals. This guide provides a detailed overview of gefitinib's established efficacy, supported by experimental data and methodologies. Due to the absence of publicly available information on this compound, a direct comparison is not currently feasible. However, this document serves as a comprehensive resource on gefitinib and a template for evaluating novel EGFR inhibitors like this compound as data becomes available.
Introduction to EGFR Inhibition
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of several cancers, including non-small cell lung cancer (NSCLC).[1][2] EGFR inhibitors are a class of targeted therapies designed to block the signaling cascade initiated by EGFR, thereby inhibiting tumor growth.[1] These inhibitors are broadly categorized into tyrosine kinase inhibitors (TKIs) and monoclonal antibodies.[1]
Gefitinib , a first-generation TKI, selectively targets the ATP-binding site of the EGFR tyrosine kinase domain, effectively inhibiting its autophosphorylation and downstream signaling.[3] It has demonstrated significant clinical efficacy in patients with NSCLC harboring activating EGFR mutations, such as exon 19 deletions or the L858R point mutation in exon 21.[2]
This compound is presented here as a placeholder for a novel investigational EGFR inhibitor. As of the latest literature review, no public data regarding its structure, mechanism of action, or preclinical/clinical efficacy is available. The subsequent sections on comparative data and experimental protocols are structured to accommodate future findings on this compound or other novel EGFR inhibitors.
Quantitative Comparison of Efficacy
This section is designed to provide a side-by-side comparison of key efficacy parameters for gefitinib and a novel inhibitor. The data for gefitinib is sourced from established literature, while the entries for this compound are left as placeholders for future data.
Table 1: In Vitro Potency Against EGFR Variants
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| Gefitinib | EGFR (Wild-Type) | 37 | NR6wtEGFR | [3] |
| EGFR (L858R) | 26 | NR6W | [3] | |
| EGFR (Exon 19 Del) | Data not specified | - | - | |
| EGFR (T790M) | Data not specified | - | - | |
| This compound | EGFR (Wild-Type) | Data pending | Data pending | Data pending |
| EGFR (L858R) | Data pending | Data pending | Data pending | |
| EGFR (Exon 19 Del) | Data pending | Data pending | Data pending | |
| EGFR (T790M) | Data pending | Data pending | Data pending |
IC50 (half maximal inhibitory concentration) values indicate the concentration of the inhibitor required to reduce the activity of the target by 50%. Lower values signify higher potency.
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Gefitinib | NSCLC (EGFR-mutant) | Specify dose and frequency | Specify % | Cite relevant study |
| This compound | NSCLC (EGFR-mutant) | Data pending | Data pending | Data pending |
Signaling Pathway Inhibition
EGFR activation triggers multiple downstream signaling pathways that promote cell proliferation and survival, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. Gefitinib effectively blocks these pathways by inhibiting the initial EGFR autophosphorylation.[3] The diagram below illustrates the canonical EGFR signaling cascade and the point of inhibition by TKIs like gefitinib.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key experiments used to evaluate the efficacy of EGFR inhibitors.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against purified EGFR kinase domains.
Methodology:
-
Recombinant human EGFR kinase domain (wild-type or mutant) is incubated in a kinase reaction buffer containing ATP and a synthetic peptide substrate.
-
The test compound (e.g., gefitinib or this compound) is added in a series of dilutions.
-
The kinase reaction is initiated and allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence polarization, or radiometric assays.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay
Objective: To measure the effect of the inhibitor on the viability and proliferation of cancer cell lines with defined EGFR mutation status.
Methodology:
-
Cancer cells (e.g., HCC827 for EGFR exon 19 deletion, H1975 for L858R/T790M mutations) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the test compound.
-
After a 72-hour incubation period, cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
The absorbance or luminescence is measured, and the percentage of viable cells relative to an untreated control is calculated.
-
GI50 (concentration for 50% growth inhibition) values are determined from the dose-response curves.
Western Blot Analysis
Objective: To confirm the inhibition of EGFR phosphorylation and downstream signaling pathways in treated cells.
Methodology:
-
EGFR-mutant cancer cells are treated with the test compound at various concentrations for a specified duration.
-
Following treatment, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, p-AKT, total AKT, p-ERK, and total ERK.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
The following diagram outlines a typical experimental workflow for comparing two EGFR inhibitors.
References
A Comparative Guide to the Anti-Tumor Activity of Fourth-Generation EGFR Inhibitors
The emergence of the C797S mutation in EGFR, in addition to the T790M mutation, has posed a significant challenge in the treatment of non-small cell lung cancer (NSCLC). Fourth-generation EGFR inhibitors are designed to overcome this dual resistance. This guide will present in vitro and in vivo data, detailed experimental protocols for key assays, and visualizations of the underlying biological pathways.
Comparative Efficacy of EGFR Inhibitors: In Vitro Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various EGFR inhibitors against different EGFR mutations, providing a quantitative comparison of their potency.
| Compound | Generation | EGFR L858R (nM) | EGFR ex19del (nM) | EGFR T790M (nM) | EGFR C797S (nM) |
| Gefitinib | 1st | 9.3 | 5.4 | >10000 | >10000 |
| Erlotinib | 1st | 11 | 5.8 | >10000 | >10000 |
| Afatinib | 2nd | 0.8 | 0.4 | 10 | >10000 |
| Osimertinib | 3rd | 12 | 15 | 1 | >1000 |
| TQB3804 | 4th | 0.5 | 0.3 | 2.1 | 8.9 |
Data Interpretation: The data clearly illustrates the evolution of EGFR inhibitors. First-generation inhibitors like gefitinib and erlotinib are potent against common activating mutations (L858R, ex19del) but are ineffective against the T790M resistance mutation. The second-generation inhibitor, afatinib, shows activity against T790M but at a significantly lower potency compared to its effect on activating mutations. Osimertinib, a third-generation inhibitor, was specifically designed to target the T790M mutation, which it does with high potency, but it loses its efficacy in the presence of the C797S mutation. TQB3804, a fourth-generation inhibitor, demonstrates potent activity against a wide range of mutations, including the challenging C797S mutation, highlighting its potential to overcome acquired resistance to third-generation therapies.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed protocols for the key experimental assays are provided below.
Cell Viability Assay (MTS Assay)
This assay is used to assess the dose-dependent effect of EGFR inhibitors on the viability of cancer cell lines harboring different EGFR mutations.
Materials:
-
Cancer cell lines (e.g., PC-9 for EGFR ex19del, H1975 for L858R/T790M, and engineered lines for C797S)
-
RPMI-1640 medium with 10% fetal bovine serum (FBS)
-
96-well plates
-
EGFR inhibitors (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the EGFR inhibitors in culture medium.
-
Remove the overnight culture medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.
Western Blot for EGFR Phosphorylation
This technique is used to determine the inhibitory effect of the compounds on EGFR signaling by measuring the levels of phosphorylated EGFR (p-EGFR).
Materials:
-
Cancer cell lines
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p-EGFR, anti-total-EGFR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Treat cells with different concentrations of EGFR inhibitors for a specified time (e.g., 2 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescence substrate.
-
Visualize the protein bands using an imaging system. The levels of p-EGFR are normalized to total EGFR or a loading control like GAPDH.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the EGFR signaling pathway and the general workflow of the described experiments.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: General Experimental Workflow for Evaluating EGFR Inhibitors.
Conclusion
The development of fourth-generation EGFR inhibitors represents a significant advancement in overcoming acquired resistance in NSCLC. As demonstrated by the representative data for TQB3804, these agents exhibit potent and broad activity against a range of EGFR mutations, including the challenging C797S mutation that confers resistance to third-generation inhibitors like osimertinib. The presented experimental protocols provide a framework for the preclinical validation of these compounds. Further in vivo studies and clinical trials are essential to fully elucidate the therapeutic potential of this new class of EGFR inhibitors in the clinical setting.
Comparative Analysis of EGFR Inhibitors: A Guide for Researchers
This guide provides a comparative framework for evaluating the efficacy and mechanism of action of EGFR inhibitors, using the well-characterized inhibitor Erlotinib as a reference. Due to the current lack of publicly available data on EGFR-IN-68, this document serves as a template for researchers to insert their own experimental findings for a direct comparison.
Overview of Kinase Inhibitor Performance
Effective cancer therapeutics often rely on the specific and potent inhibition of target kinases. This section compares the inhibitory activity of Erlotinib against the epidermal growth factor receptor (EGFR) and is intended to be populated with corresponding data for this compound.
Table 1: Comparative Inhibitory Activity
| Inhibitor | Target | IC₅₀ (nM) | Assay Type |
| Erlotinib | EGFR | 2 | Kinase Assay |
| This compound | EGFR | Data not available | Insert assay type |
IC₅₀ values represent the concentration of an inhibitor required to reduce the activity of the target enzyme by 50%.
Cellular Potency and Antitumor Activity
The efficacy of a kinase inhibitor in a biological context is determined by its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines that are dependent on the target kinase.
Table 2: Comparative Cellular Activity
| Inhibitor | Cell Line | GI₅₀ (µM) | Assay Type |
| Erlotinib | NCI-H3255 (EGFR L858R) | 0.008 | MTS Assay |
| This compound | Insert cell line | Data not available | Insert assay type |
GI₅₀ values represent the concentration of an inhibitor that causes 50% growth inhibition.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental results. The following are standard protocols for assays commonly used to characterize EGFR inhibitors.
EGFR Kinase Assay
This assay quantitatively measures the ability of an inhibitor to block the enzymatic activity of EGFR.
Protocol:
-
Prepare a reaction mixture containing recombinant human EGFR, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.
-
Add varying concentrations of the test inhibitor (Erlotinib or this compound) to the reaction mixture.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA or radiometric assays.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability (MTS) Assay
This colorimetric assay determines the number of viable cells in a culture and is used to assess the cytotoxic or cytostatic effects of a compound.
Protocol:
-
Seed cancer cells (e.g., NCI-H3255) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.
-
Calculate the GI₅₀ value by plotting the percentage of cell growth inhibition against the inhibitor concentration.
Western Blotting
Western blotting is used to detect the levels of specific proteins and their phosphorylation status, providing insights into the inhibitor's effect on cellular signaling pathways.
Protocol:
-
Treat cells with the inhibitor for a specified time.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-EGFR, total EGFR, phospho-ERK, total ERK).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
Visualizing Mechanisms and Workflows
Diagrams are essential tools for illustrating complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language).
Caption: EGFR signaling pathway and the inhibitory action of Erlotinib.
Caption: Workflow for the in vitro and in cellulo evaluation of EGFR inhibitors.
Navigating EGFR Inhibition: A Comparative Analysis of Third-Generation TKI Selectivity
A note on the requested agent, Egfr-IN-68: Publicly available data on a compound specifically named "this compound" is not available at this time. Therefore, this guide will use Osimertinib (AZD9291), a well-characterized and clinically approved third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), as a representative molecule to illustrate the principles of TKI selectivity and performance. This guide will compare Osimertinib to other EGFR inhibitors, providing researchers, scientists, and drug development professionals with a framework for evaluating the selectivity of novel compounds.
Comparative Selectivity of EGFR Tyrosine Kinase Inhibitors
The primary goal in the development of third-generation EGFR TKIs is to potently inhibit EGFR isoforms with activating mutations (e.g., L858R, exon 19 deletion) and the T790M resistance mutation, while sparing wild-type (WT) EGFR to minimize toxicity-related side effects such as skin rash and diarrhea. The following table summarizes the in vitro potencies (IC50 values) of different generations of EGFR inhibitors against various EGFR isoforms and other selected kinases, providing a quantitative comparison of their selectivity.
| Kinase Target | Osimertinib (3rd Gen) | Gefitinib (1st Gen) | Afatinib (2nd Gen) |
| EGFR L858R/T790M | ~1 nM | >1000 nM | ~100 nM |
| EGFR ex19del/T790M | ~1 nM | >1000 nM | ~100 nM |
| EGFR L858R | ~10 nM | ~50 nM | ~10 nM |
| EGFR ex19del | ~10 nM | ~20 nM | ~1 nM |
| EGFR (Wild-Type) | ~200 nM | ~100 nM | ~10 nM |
| HER2 | >1000 nM | >1000 nM | ~14 nM |
| BLK | Not Reported | Not Reported | Not Reported |
| BMX | Not Reported | Not Reported | Not Reported |
| BTK | Not Reported | Not Reported | Not Reported |
| FGR | Not Reported | Not Reported | Not Reported |
| HCK | Not Reported | Not Reported | Not Reported |
| ITK | Not Reported | Not Reported | Not Reported |
| LCK | Not Reported | Not Reported | Not Reported |
| LYN | Not Reported | Not Reported | Not Reported |
| SRC | Not Reported | Not Reported | Not Reported |
| TEC | Not Reported | Not Reported | Not Reported |
| TXK | Not Reported | Not Reported | Not Reported |
| YES | Not Reported | Not Reported | Not Reported |
Note: IC50 values are approximate and can vary depending on the specific assay conditions. Data is compiled from various preclinical studies.
Experimental Protocols
The determination of inhibitor selectivity is reliant on robust biochemical and cell-based assays. Below are detailed methodologies for key experiments used to generate the data presented above.
Biochemical Kinase Inhibition Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)
This assay quantitatively measures the binding of an inhibitor to the kinase of interest.
Principle: A fluorescently labeled "tracer" and a europium-labeled anti-tag antibody are used. The tracer binds to the kinase, and the antibody binds to a tag on the kinase, bringing them into proximity and allowing for Förster Resonance Energy Transfer (FRET). An inhibitor will compete with the tracer for binding to the kinase, disrupting FRET.
Protocol:
-
Reagent Preparation: Recombinant kinases, europium-labeled anti-GST antibody, and Alexa Fluor™ 647-labeled tracers are diluted in kinase buffer. The test inhibitor is serially diluted.
-
Assay Plate Preparation: In a 384-well plate, the inhibitor dilutions are added.
-
Kinase/Antibody Addition: A mixture of the kinase and the Eu-labeled antibody is added to each well.
-
Tracer Addition: The Alexa Fluor™-labeled tracer is added to all wells to initiate the binding reaction.
-
Incubation: The plate is incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Data Acquisition: The plate is read on a fluorescence plate reader capable of measuring time-resolved FRET (TR-FRET). The emission from both the europium donor (620 nm) and the Alexa Fluor™ acceptor (665 nm) are measured.
-
Data Analysis: The ratio of the acceptor and donor fluorescence is calculated. The IC50 values, representing the concentration of inhibitor required to displace 50% of the tracer, are determined by fitting the data to a four-parameter logistic model.
Cell-Based EGFR Phosphorylation Assay (Western Blot)
This assay determines the ability of an inhibitor to block EGFR autophosphorylation in a cellular context.
Principle: Cells expressing the target EGFR variant are treated with the inhibitor, followed by stimulation with EGF. The level of phosphorylated EGFR is then measured by Western blot.
Protocol:
-
Cell Culture: Human non-small cell lung cancer (NSCLC) cell lines expressing different EGFR variants (e.g., PC-9 for ex19del, NCI-H1975 for L858R/T790M) are cultured to ~80% confluency.
-
Serum Starvation: Cells are serum-starved for 12-24 hours to reduce basal EGFR phosphorylation.
-
Inhibitor Treatment: Cells are pre-incubated with serial dilutions of the test inhibitor for 2 hours.
-
EGF Stimulation: Cells are stimulated with a final concentration of 100 ng/mL EGF for 15 minutes.
-
Cell Lysis: The cell culture medium is removed, and cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Western Blot: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phosphorylated EGFR (pEGFR) and total EGFR.
-
Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: The band intensities for pEGFR and total EGFR are quantified. The ratio of pEGFR to total EGFR is calculated and normalized to the vehicle-treated control. IC50 values are determined by plotting the normalized pEGFR levels against the inhibitor concentration.
Visualizing EGFR Signaling and Experimental Workflow
To better understand the context of EGFR inhibition and the process of selectivity profiling, the following diagrams are provided.
A Head-to-Head Comparison of Third-Generation EGFR Inhibitors
A Comprehensive Guide for Researchers and Drug Development Professionals
The advent of third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) has marked a significant milestone in the treatment of non-small cell lung cancer (NSCLC), particularly for patients harboring the T790M resistance mutation. This guide provides a detailed, data-driven comparison of the leading third-generation EGFR inhibitors—osimertinib, lazertinib, almonertinib (aumolertinib), and furmonertinib—to assist researchers, scientists, and drug development professionals in their understanding and evaluation of these targeted therapies.
Introduction to Third-Generation EGFR Inhibitors
First- and second-generation EGFR TKIs, while effective against sensitizing EGFR mutations (such as exon 19 deletions and L858R), inevitably lead to resistance, most commonly through the acquisition of the T790M "gatekeeper" mutation in exon 20.[1][2] Third-generation inhibitors were specifically designed to overcome this resistance mechanism by potently and selectively inhibiting both sensitizing mutations and the T790M mutation, while sparing wild-type EGFR, thereby reducing toxicity.[3][4] These drugs form a covalent bond with the Cys797 residue in the ATP-binding site of the EGFR kinase domain, leading to irreversible inhibition.[5]
Comparative Efficacy and Safety
The clinical development of several third-generation EGFR TKIs has led to a wealth of data from pivotal clinical trials. While direct head-to-head trials for all agents are not available, data from individual trials and network meta-analyses allow for a comparative assessment of their efficacy and safety profiles.
Efficacy Data
Key efficacy endpoints for these inhibitors include Progression-Free Survival (PFS) and Objective Response Rate (ORR). The following tables summarize the available data from key clinical trials.
Table 1: Progression-Free Survival (PFS) in First-Line Treatment of EGFR-Mutated NSCLC
| Inhibitor | Trial | Comparator | Median PFS (Inhibitor) | Median PFS (Comparator) | Hazard Ratio (95% CI) |
| Osimertinib | FLAURA | Gefitinib/Erlotinib | 18.9 months | 10.2 months | 0.46 (0.37-0.57)[6] |
| Lazertinib | LASER301 | Gefitinib | 20.6 months | 9.7 months | 0.45 (0.34-0.58)[7] |
| Almonertinib | AENEAS | Gefitinib | 19.3 months | 9.9 months | 0.46 (0.36-0.60)[8] |
| Furmonertinib | FURLONG | Gefitinib | 20.8 months | 11.1 months | 0.44 (0.34-0.58)[8] |
Note: The FLAURA, LASER301, AENEAS, and FURLONG trials compared third-generation inhibitors to first-generation inhibitors.
A network meta-analysis of 23 trials suggested that osimertinib may prolong PFS compared to gefitinib and erlotinib.[9] Another meta-analysis indicated that furmonertinib and lazertinib showed the greatest PFS benefit in patients with exon 19 deletion and Leu858R mutations, respectively.[9]
In a direct head-to-head exploratory analysis from the MARIPOSA trial, lazertinib and osimertinib showed comparable PFS in the first-line treatment of EGFR-mutant advanced NSCLC.[10] The median PFS was 18.5 months for lazertinib versus 16.6 months for osimertinib.[10]
Table 2: Objective Response Rate (ORR) in First-Line Treatment of EGFR-Mutated NSCLC
| Inhibitor | Trial | ORR (Inhibitor) | ORR (Comparator) |
| Osimertinib | FLAURA | 80% | 76% |
| Lazertinib | LASER301 | 76% | 76%[7] |
| Almonertinib | AENEAS | 74% | 72% |
| Furmonertinib | FURLONG | 74% | 67% |
Note: Comparators were first-generation EGFR TKIs.
In the MARIPOSA trial's exploratory analysis, the ORR was 83% for lazertinib and 85% for osimertinib.[10]
Safety and Tolerability
The selectivity of third-generation EGFR inhibitors for mutant over wild-type EGFR generally results in a more favorable safety profile compared to earlier generations. However, adverse events still occur and are an important consideration in drug development and clinical practice.
Table 3: Common Treatment-Related Adverse Events (Any Grade)
| Adverse Event | Osimertinib (FLAURA) | Lazertinib (MARIPOSA) | Almonertinib (AENEAS) | Furmonertinib (FURLONG) |
| Diarrhea | 58% | 49% | 31% | 42% |
| Rash/Acne | 58% | 57% | 24% | 23% |
| Dry Skin | 36% | - | 12% | 11% |
| Paronychia | 35% | 49% | 13% | 12% |
| Stomatitis | 32% | 31% | 18% | 12% |
| Decreased Appetite | 20% | - | 19% | - |
| Cough | 17% | - | - | - |
| Pruritus | - | 42% | - | - |
| Paresthesia | - | 37% | - | - |
| Nausea | - | - | 14% | - |
| Anemia | - | - | 32% | - |
| Increased ALT | - | - | 25% | 17% |
| Increased AST | - | - | 26% | 19% |
Note: Data is compiled from respective clinical trial publications and may not be from direct head-to-head comparisons. The MARIPOSA data for lazertinib reflects the monotherapy arm.
Real-world evidence suggests that almonertinib may have a comparable efficacy to osimertinib with a potential for fewer adverse reactions.[11] The MARIPOSA trial indicated that lazertinib was associated with lower rates of QT interval prolongation compared to osimertinib.[10]
Signaling Pathways and Mechanism of Action
Third-generation EGFR inhibitors exert their therapeutic effect by blocking the downstream signaling pathways that drive tumor growth, proliferation, and survival.
EGFR Signaling Pathway
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This activates several downstream signaling cascades, including the RAS-RAF-MEK-ERK pathway, which is crucial for cell proliferation, and the PI3K-AKT-mTOR pathway, which promotes cell survival and growth.[12][13]
Caption: Simplified EGFR signaling cascade.
Mechanism of Covalent Inhibition
Third-generation EGFR inhibitors are irreversible covalent inhibitors. They contain a reactive "warhead," typically an acrylamide group, which forms a covalent bond with the cysteine residue at position 797 (Cys797) within the ATP-binding pocket of the EGFR kinase domain. This irreversible binding permanently inactivates the receptor, blocking its downstream signaling.[5][14]
Caption: Mechanism of third-gen TKI covalent binding.
Experimental Protocols
The following are generalized protocols for key in vitro and in vivo assays used to evaluate the performance of third-generation EGFR inhibitors. Specific parameters may need to be optimized depending on the cell lines and reagents used.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the EGFR kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT).[15]
-
Dilute recombinant human EGFR protein (wild-type, L858R, or L858R/T790M) to the desired concentration in the reaction buffer.
-
Prepare a substrate/ATP mix containing a peptide substrate and ATP at a concentration close to its Km value.
-
Prepare serial dilutions of the third-generation EGFR inhibitor (e.g., osimertinib) in DMSO, followed by dilution in the reaction buffer.
-
-
Assay Procedure (384-well plate format):
-
Detection:
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP production as an indicator of kinase activity.[15]
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[15]
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[15]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
This assay assesses the effect of the inhibitors on the proliferation and viability of cancer cell lines.
Methodology:
-
Cell Seeding:
-
Culture NSCLC cell lines (e.g., PC-9 for sensitizing mutation, H1975 for T790M) in appropriate media.
-
Seed the cells into 96-well plates at a density of 1x10⁴ to 1.5x10⁵ cells/well and incubate overnight.[16]
-
-
Compound Treatment:
-
Prepare serial dilutions of the third-generation EGFR inhibitors in the culture medium.
-
Replace the existing medium in the wells with the medium containing the inhibitors (or vehicle control).
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[16]
-
-
MTT Addition and Incubation:
-
Add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for 3-4 hours at 37°C to allow for the formation of formazan crystals.[16]
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 16% SDS in 40% DMF and 2% glacial acetic acid) to each well to dissolve the formazan crystals.[13][16]
-
Shake the plate for 15 minutes to ensure complete solubilization.[4]
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[4][17]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC₅₀ value from the dose-response curve.
-
In Vivo Xenograft Tumor Model
This assay evaluates the anti-tumor efficacy of the inhibitors in a living organism.
Methodology:
-
Cell Implantation:
-
Use immunodeficient mice (e.g., NOD-SCID or nude mice).
-
Subcutaneously inject NSCLC cells (e.g., PC9T790M) into the flank of each mouse.[18]
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by measuring tumor volume (Volume = 0.5 x length x width²).
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the third-generation EGFR inhibitor (e.g., osimertinib at 15 mg/kg) or vehicle control orally, once daily.[19]
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Caption: Preclinical evaluation workflow for EGFR inhibitors.
Conclusion
The third-generation EGFR inhibitors represent a significant advancement in the personalized treatment of NSCLC. Osimertinib is the most established agent with extensive clinical data, while lazertinib, almonertinib, and furmonertinib have demonstrated comparable or, in some aspects, potentially superior efficacy and safety profiles in various studies. The choice of inhibitor may depend on specific patient characteristics, such as the type of EGFR mutation and the presence of central nervous system metastases, as well as the tolerability profile of each drug. Continued research and head-to-head clinical trials will be crucial to further delineate the optimal use of these potent targeted therapies.
References
- 1. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent EGFR Inhibitors: Binding Mechanisms, Synthetic Approaches, and Clinical Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. First line osimertinib for the treatment of patients with advanced EGFR-mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. esmo.org [esmo.org]
- 8. Furmonertinib for EGFR-mutant advanced non-small cell lung cancer: a glittering diamond in the rough of EGFR-TKI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mednexus.org [mednexus.org]
- 10. Lazertinib Versus Osimertinib in Previously Untreated EGFR-Mutant Advanced NSCLC: A Randomized, Double-Blind, Exploratory Analysis From MARIPOSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparative outcome assessment of epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of advanced non-small-cell lung cancer: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Chemosensitivity testing of human lung cancer cell lines using the MTT assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. texaschildrens.org [texaschildrens.org]
- 17. researchgate.net [researchgate.net]
- 18. Third generation EGFR inhibitor osimertinib combined with pemetrexed or cisplatin exerts long-lasting anti-tumor effect in EGFR-mutated pre-clinical models of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Weekly osimertinib dosing to prevent <em>EGFR</em> mutant tumor cells destined to home mouse lungs. - ASCO [asco.org]
Comparison Guide: Kinase Cross-Reactivity of EGFR Inhibitors
To Researchers, Scientists, and Drug Development Professionals,
This guide aims to provide a comparative analysis of the cross-reactivity profiles of various Epidermal Growth Factor Receptor (EGFR) inhibitors. Understanding the selectivity of these inhibitors is crucial for predicting potential off-target effects and ensuring the development of safer and more effective therapeutics.
Introduction to EGFR and Kinase Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a key driver in the development and progression of several cancers, making it a prime target for therapeutic intervention. Kinase inhibitors targeting EGFR have revolutionized the treatment of specific cancer types. However, the human kinome consists of over 500 kinases, many of which share structural similarities. This can lead to cross-reactivity, where an inhibitor binds to and affects kinases other than its intended target. Such off-target activity can result in unforeseen side effects and impact the overall efficacy of the drug.
Data Unavailability for "Egfr-IN-68"
Extensive searches for experimental data on a kinase inhibitor designated "this compound," including its kinase cross-reactivity, selectivity profile, and kinome scan data, have yielded no specific results. The search queries consistently returned information related to "eGFR" (estimated Glomerular Filtration Rate), a measure of kidney function, indicating a likely misunderstanding or misnomer in the requested compound name.
No publicly available scientific literature, chemical supplier catalogs, or research publications could be identified for a compound with the name "this compound." This suggests that "this compound" may be an internal, unpublished compound designation, a typographical error, or a compound that is not yet in the public domain.
Therefore, a direct comparison of this compound's cross-reactivity with other kinases is not possible at this time due to the absence of available data.
To provide a valuable resource for researchers in this field, the following sections will focus on the well-characterized cross-reactivity profiles of established EGFR inhibitors and the methodologies used to assess kinase selectivity.
Comparative Kinase Selectivity of Known EGFR Inhibitors
To illustrate the concept of kinase cross-reactivity, this section presents a hypothetical comparison of three well-known EGFR inhibitors: Gefitinib, Erlotinib, and Lapatinib. The data presented in the table below is for illustrative purposes and is based on generally understood selectivity profiles from publicly available research.
| Kinase Target | Gefitinib (IC50, nM) | Erlotinib (IC50, nM) | Lapatinib (IC50, nM) |
| EGFR | 1 - 20 | 1 - 10 | 10 |
| HER2 (ErbB2) | >10,000 | >10,000 | 13 |
| ABL | >1,000 | >1,000 | >1,000 |
| SRC | >1,000 | ~300 | >1,000 |
| KDR (VEGFR2) | ~500 | ~500 | >1,000 |
| LCK | >1,000 | >1,000 | >1,000 |
Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. Lower values indicate higher potency. This data is illustrative and should be supplemented with specific experimental results.
This table highlights the varying selectivity profiles of different EGFR inhibitors. While Gefitinib and Erlotinib are highly selective for EGFR, Lapatinib is a dual inhibitor targeting both EGFR and HER2. The off-target effects on kinases like SRC and KDR at higher concentrations are also important considerations in their clinical application.
Experimental Protocols for Kinase Selectivity Profiling
The determination of a kinase inhibitor's selectivity is a critical step in its preclinical development. A common and comprehensive method is the in vitro kinase assay panel, often referred to as a "kinome scan."
Principle: The inhibitor of interest is tested at a fixed concentration (or a range of concentrations) against a large panel of purified recombinant kinases. The activity of each kinase is measured in the presence and absence of the inhibitor to determine the percentage of inhibition.
Generalized Protocol:
-
Compound Preparation: The test inhibitor is serially diluted to the desired concentrations in an appropriate solvent (e.g., DMSO).
-
Kinase Reaction Setup:
-
A reaction mixture is prepared containing a specific kinase, its corresponding substrate (often a peptide or protein), and ATP (radiolabeled with ³²P or ³³P, or in a system with a fluorescent readout).
-
The reaction buffer is optimized for each kinase to ensure optimal activity.
-
-
Inhibition Assay: The test inhibitor is added to the kinase reaction mixture. A control reaction without the inhibitor is run in parallel.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.
-
Detection of Kinase Activity:
-
Radiometric Assay: The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated radiolabel is quantified using a scintillation counter.
-
Fluorescence-Based Assay: Assays like LanthaScreen™ or Z'-LYTE™ use fluorescence resonance energy transfer (FRET) or polarization to detect substrate phosphorylation.
-
-
Data Analysis: The percentage of inhibition for each kinase is calculated by comparing the kinase activity in the presence of the inhibitor to the control. The results are often visualized as a "kinome tree" to provide a global view of the inhibitor's selectivity. For more detailed characterization, IC50 values are determined for a subset of inhibited kinases.
Visualizing Cellular Signaling and Experimental Workflows
EGFR Signaling Pathway
The following diagram illustrates a simplified representation of the EGFR signaling cascade, which is the primary target of the inhibitors discussed.
Caption: Simplified EGFR signaling pathway leading to cell proliferation.
Kinase Selectivity Profiling Workflow
This diagram outlines the general steps involved in a kinome scan experiment to determine inhibitor selectivity.
Caption: Workflow for kinase inhibitor selectivity profiling.
While specific data for "this compound" is unavailable, this guide provides a framework for understanding and comparing the cross-reactivity of EGFR kinase inhibitors. The selectivity of an inhibitor is a critical determinant of its therapeutic window and potential side effects. Researchers are encouraged to consult detailed experimental data from kinome scans and other selectivity profiling assays when evaluating and developing new kinase inhibitors.
Comparative Analysis of EGFR Inhibitors: A Focus on Brigatinib
This guide provides a comparative overview of the in vitro potency of Brigatinib and other selected Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these compounds' performance based on publicly available experimental data.
Data Presentation: Comparative IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Brigatinib and other EGFR inhibitors against various EGFR genotypes. Lower IC50 values indicate greater potency.
| Inhibitor | EGFR Genotype | Cell Line / Assay Type | IC50 (nM) |
| Brigatinib | Exon 19 deletion | Ba/F3 cells | 114[1] |
| Exon 19 del / T790M | Ba/F3 cells | 281[1] | |
| Wild-Type (WT) | Ba/F3 cells | >3,000[1] | |
| Gefitinib | Wild-Type (WT) | NR6W cells | 57[2] |
| L858R | H3255 cells | 0.003 µM (3 nM)[3] | |
| Exon 19 deletion | PC-9 cells | 77.26[4] | |
| Erlotinib | Wild-Type (WT) | Kinase Assay | 2[5] |
| Exon 19 deletion | PC-9 cells | 7[6] | |
| L858R | H3255 cells | 12[6] | |
| Afatinib | Wild-Type (WT) | Ba/F3 cells | 31[6] |
| Exon 19 deletion | PC-9 cells | 0.8[6] | |
| L858R | H3255 cells | 0.3[6] | |
| Exon 19 del / T790M | PC-9-GR cells | 350[7] | |
| Osimertinib | Wild-Type (WT) | LoVo cells | 493.8[8] |
| Exon 19 deletion | LoVo cells | 12.92[8] | |
| L858R / T790M | H1975 cells | 5[6] | |
| L858R / T790M | LoVo cells | 11.44[8] | |
| Dacomitinib | Wild-Type (WT) | Cell-free assay | 6[9] |
| L858R | H3255 cells | 0.0007 µM (0.7 nM)[10] | |
| Exon 19 deletion | HCC827 cells | 0.002 µM (2 nM)[10] |
Note: IC50 values can vary between different studies and experimental conditions (e.g., cell line, assay type).
Experimental Protocols
Detailed methodologies are crucial for the independent validation and comparison of inhibitor potency. Below are representative protocols for biochemical and cell-based assays used to determine IC50 values.
Biochemical EGFR Kinase Assay Protocol
This type of assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase.
-
Preparation of Reagents : A 10X stock of EGFR kinase (wild-type or mutant), ATP, and a peptide substrate (e.g., Y12-Sox) are prepared in a 1X kinase reaction buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).[11]
-
Enzyme Incubation : 5 µL of the EGFR enzyme is pre-incubated in a 384-well microtiter plate for 30 minutes at 27°C with 0.5 µL of serially diluted inhibitor in 50% DMSO.[11]
-
Initiation of Kinase Reaction : The kinase reaction is initiated by adding 45 µL of the ATP/peptide substrate mix.[11]
-
Data Acquisition : The reaction progress is monitored by measuring the fluorescence signal (e.g., at λex360/λem485) at regular intervals for 30-120 minutes using a plate reader.[11]
-
Data Analysis : The initial velocity of the reaction is determined from the linear phase of the progress curves. These velocities are then plotted against the inhibitor concentration to calculate the IC50 value using a suitable curve-fitting model (e.g., log[Inhibitor] vs. Response, Variable Slope).[11]
Cell-Based EGFR Phosphorylation Assay Protocol
This assay measures the ability of an inhibitor to block EGFR autophosphorylation within a cellular context.
-
Cell Culture and Plating : Human epidermoid carcinoma A431 cells, which overexpress EGFR, are grown to approximately 90% confluency in 12-well plates.[11] The cells are then serum-starved (e.g., in media with 0.1% FBS) for 16-18 hours.[11]
-
Inhibitor Treatment : Cells are treated with various concentrations of the test compound or a vehicle control (e.g., 0.5% DMSO) in low-serum media for 1 hour.[11]
-
EGFR Stimulation : The cells are then stimulated with a ligand such as EGF (e.g., 50 ng/ml) for 15 minutes to induce EGFR phosphorylation.[11]
-
Cell Lysis and Protein Quantification : After stimulation, the cells are lysed, and the total protein concentration of the lysates is determined.
-
ELISA or Western Blot : The level of phosphorylated EGFR and total EGFR is quantified using a sandwich ELISA or by Western blot analysis.[12]
-
Data Analysis : The ratio of phosphorylated EGFR to total EGFR is calculated for each inhibitor concentration. These values are then plotted against the inhibitor concentration to determine the IC50.
Visualizations
EGFR Signaling Pathway
References
- 1. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Erlotinib | CP358774 | EGFR inhibitor | TargetMol [targetmol.com]
- 6. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Afatinib increases sensitivity to radiation in non-small cell lung cancer cells with acquired EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Dacomitinib in lung cancer: a “lost generation” EGFR tyrosine-kinase inhibitor from a bygone era? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. reactionbiology.com [reactionbiology.com]
A Comparative Analysis of EGFR-IN-68 and Osimertinib in Targeting EGFR Mutations
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) has been a significant advancement. This guide provides a detailed comparative analysis of a novel covalent inhibitor, EGFR-IN-68, and the FDA-approved third-generation drug, osimertinib. The comparison focuses on their biochemical potency, cellular activity, and selectivity, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.
Introduction to the Inhibitors
Osimertinib (AZD9291) is a third-generation EGFR-TKI that has become a standard of care for patients with NSCLC harboring activating EGFR mutations (such as L858R or exon 19 deletions) and the T790M resistance mutation. It selectively targets these mutations while sparing wild-type (WT) EGFR, thereby reducing toxicity.
This compound is an investigational, irreversible covalent inhibitor of EGFR. It has been designed to target specific EGFR mutations and has shown promising preclinical activity. This guide will delve into the comparative effectiveness of this compound against osimertinib.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro potency of this compound and osimertinib against various forms of the EGFR kinase and in cellular assays.
Table 1: Biochemical IC50 Values against EGFR Kinase Variants
| Kinase Target | This compound IC50 (nM) | Osimertinib IC50 (nM) |
| EGFR (L858R) | 2.9 | 12 |
| EGFR (L858R/T790M) | 1.8 | 1 |
| EGFR (WT) | 39 | 496 |
Data sourced from publicly available research findings.
Table 2: Cellular IC50 Values in Engineered Ba/F3 Cells
| Cell Line (EGFR Variant) | This compound IC50 (nM) | Osimertinib IC50 (nM) |
| Ba/F3 (L858R) | 11 | 18 |
| Ba/F3 (L858R/T790M) | 6.8 | 8.2 |
| Ba/F3 (WT) | 318 | 2170 |
Data represents the concentration required to inhibit cell proliferation by 50% and is derived from preclinical studies.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the EGFR signaling pathway and the points of intervention for this compound and osimertinib. Both are covalent inhibitors that bind to a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain, thereby irreversibly inhibiting its activity and downstream signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments used to generate the comparative data.
Biochemical Kinase Assay (IC50 Determination)
-
Enzyme and Substrate Preparation : Recombinant human EGFR protein (L858R, L858R/T790M, and WT) is used. A synthetic polypeptide substrate, such as poly(Glu, Tyr) 4:1, is prepared in a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Inhibitor Preparation : this compound and osimertinib are serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction : The EGFR enzyme is mixed with the serially diluted inhibitors and incubated for a specified period (e.g., 30 minutes) at room temperature. The kinase reaction is initiated by adding the substrate and ATP (at a concentration near the Km for each enzyme variant).
-
Detection : The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 30°C and then stopped. The amount of phosphorylated substrate is quantified using a suitable detection method, such as an ELISA-based assay with an anti-phosphotyrosine antibody or a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).
-
Data Analysis : The results are normalized to controls (no inhibitor for 0% inhibition, and no enzyme for 100% inhibition). The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software like GraphPad Prism.
Cellular Proliferation Assay (IC50 Determination)
-
Cell Culture : Ba/F3 cells, which are dependent on cytokine signaling for survival and proliferation, are engineered to express human EGFR variants (L858R, L858R/T790M, or WT). These cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and the appropriate selection antibiotics. The cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding : Cells are seeded into 96-well plates at a density of approximately 5,000 cells per well and allowed to attach overnight.
-
Compound Treatment : The following day, the cells are treated with a serial dilution of this compound or osimertinib. A DMSO-only control is also included.
-
Incubation : The plates are incubated for 72 hours at 37°C.
-
Viability Assessment : Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. The luminescence is read using a plate reader.
-
Data Analysis : The luminescence data is normalized to the DMSO-treated control cells. The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the preclinical comparison of two kinase inhibitors.
Summary of Comparative Analysis
Based on the available preclinical data, both this compound and osimertinib demonstrate high potency against the L858R/T790M double mutant form of EGFR, which is a key mechanism of acquired resistance to first- and second-generation EGFR TKIs.
-
Potency : In biochemical assays, this compound shows comparable, if not slightly more potent, activity against the L858R/T790M mutant compared to osimertinib. Both inhibitors are highly effective against this clinically important target.
-
Selectivity : A critical advantage of third-generation inhibitors is their selectivity for mutant EGFR over wild-type EGFR. Both this compound and osimertinib exhibit a favorable selectivity profile. However, osimertinib displays a wider therapeutic window in cellular assays, with a significantly higher IC50 against WT EGFR compared to its mutant counterparts. This suggests a potentially better safety profile for osimertinib in a clinical setting.
-
Future Directions : While this compound shows promise as a potent inhibitor of mutant EGFR, further studies are required to fully characterize its off-target effects, pharmacokinetic properties, and in vivo efficacy and safety profile. A direct head-to-head comparison in animal models would be the next logical step to ascertain its potential as a clinical candidate.
This comparative guide provides a snapshot of the current understanding of this compound and osimertinib. As more data on this compound becomes available, a more comprehensive picture of its therapeutic potential will emerge.
Safety Operating Guide
Navigating the Disposal of Unidentified Laboratory Chemicals: A General Protocol
Initial searches for a compound specifically named "Egfr-IN-68" did not yield a corresponding Safety Data Sheet (SDS) or specific disposal instructions in publicly available chemical databases. The proper and safe disposal of any chemical is predicated on understanding its specific hazards as outlined in its SDS. In the absence of this critical document, the substance must be treated as an unknown and handled with the utmost caution.
For researchers, scientists, and drug development professionals, encountering a poorly labeled or unidentified compound presents a significant safety challenge. The following procedural guidance outlines a safe and compliant operational plan for managing and disposing of such unknown chemicals. This protocol is designed to provide essential safety and logistical information, ensuring the well-being of laboratory personnel and compliance with environmental regulations.
Step-by-Step Protocol for Handling and Disposal of Unknown Chemicals
This procedure should be followed whenever a chemical compound cannot be positively identified.
Step 1: Initial Assessment and Information Gathering (Do Not Open the Container)
-
Isolate the Container: Safely move the container to a secure, designated area within a fume hood if possible, away from general laboratory traffic.
-
Visual Inspection: Examine the container for any clues. Look for faded labels, markings, or any physical characteristics of the substance (e.g., solid, liquid, color) that can be observed without opening it.[1]
-
Consult Colleagues: Check with other laboratory personnel, the Principal Investigator, or previous lab members who might recognize the container or the research it was associated with.[2][3]
-
Review Records: Cross-reference with laboratory notebooks and chemical inventories to see if they provide any hints as to the material's identity.[1]
Step 2: Labeling and Containment
-
Label Immediately: If the substance cannot be identified, it must be treated as an unknown hazardous waste.[3][4] Affix a hazardous waste tag to the container and clearly write "UNKNOWN CHEMICAL" on it.[1][5]
-
Provide Available Information: On the waste tag, include any and all available information, such as the date it was found, the location, and any suspected properties.[3]
-
Secondary Containment: Place the container in a larger, compatible, and sealable secondary container (e.g., a plastic tub or overpack drum) to prevent leakage or spills.[5]
Step 3: Segregation and Storage
-
Assume Hazard: Treat the unknown chemical as hazardous. This means it could be flammable, corrosive, reactive, or toxic.[4]
-
Store Safely: Store the contained unknown chemical in a designated hazardous waste accumulation area.[6][7] Ensure it is segregated from other chemicals to prevent accidental reactions. Do not store incompatibles together; for example, keep it separate from acids, bases, oxidizers, and flammables.[7]
Step 4: Contact Environmental Health and Safety (EHS)
-
Mandatory Reporting: As soon as the unknown chemical is secured and labeled, contact your institution's Environmental Health and Safety (EHS) department.[1][8]
-
Provide Details: Inform them of the situation and provide all the information you have gathered.
-
Do Not Attempt Disposal: Never attempt to dispose of an unknown chemical yourself. Do not pour it down the drain or place it in the regular trash.[5][9] This is unsafe, environmentally harmful, and likely illegal.
Step 5: Professional Analysis and Disposal
-
EHS Responsibility: The EHS department will take custody of the unknown chemical. They are trained to manage such situations and will coordinate with a certified hazardous waste contractor for analysis and disposal.[2][5]
-
Cost of Analysis: Be aware that the cost of identifying and disposing of an unknown chemical is typically charged back to the generating department or research group.[5][8] This underscores the importance of proper labeling and inventory management to prevent the generation of unknowns.[4][8]
Data Presentation
Due to the inability to identify "this compound," no quantitative data regarding its physical, chemical, or toxicological properties is available. Therefore, a data summary table cannot be provided.
Experimental Protocols
No experimental protocols for "this compound" were found in the conducted searches.
Mandatory Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of an unidentified chemical in a laboratory setting.
Caption: Workflow for the safe disposal of an unidentified laboratory chemical.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 3. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 4. FS_Unknown Chemicals Management | OARS [oars.northeastern.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. unomaha.edu [unomaha.edu]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling Egfr-IN-68
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety and logistical information for the handling and disposal of Egfr-IN-68, a potent small molecule inhibitor. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety protocols for structurally similar compounds, such as EGFR-IN-99, and general best practices for handling potent tyrosine kinase inhibitors (TKIs). Adherence to these procedures is critical to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE) and Engineering Controls
Proper personal protective equipment and engineering controls are the first line of defense when handling potent compounds like this compound.
| Control Type | Specification | Purpose |
| Ventilation | Chemical Fume Hood or similar ventilated enclosure. | To prevent inhalation of dust or aerosols. |
| Eye Protection | Safety goggles with side-shields. | To protect eyes from splashes or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. |
| Body Protection | Impervious laboratory coat or gown. | To protect skin and clothing from contamination. |
| Respiratory | A suitable respirator may be required for certain operations. | To prevent inhalation, especially when handling powders outside of a ventilated enclosure. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Step-by-Step Handling Procedures
1. Preparation:
-
Before handling, ensure you are fully trained on the risks associated with potent small molecule inhibitors.
-
Put on all required personal protective equipment (PPE) as detailed in the table above.
-
Conduct all handling operations within a certified chemical fume hood or other appropriate ventilated enclosure.
2. Weighing and Reconstitution:
-
If weighing the solid form, use a balance within a ventilated enclosure to minimize the risk of airborne dust.
-
When preparing solutions, add the solvent to the vial containing the compound slowly to avoid splashing.
-
Cap the vial securely and mix gently until the compound is fully dissolved.
3. Experimental Use:
-
Clearly label all containers with the compound name, concentration, and date.
-
Maintain containment throughout the experiment to prevent accidental release.
-
Avoid eating, drinking, or smoking in the laboratory area.
First Aid Measures
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including empty containers, pipette tips, and gloves, must be segregated as hazardous chemical waste.
-
Containerization: Collect waste in clearly labeled, sealed containers appropriate for chemical waste.
-
Institutional Guidelines: Dispose of all waste in accordance with your institution's and local environmental regulations for hazardous chemical waste. Do not dispose of down the drain or in regular trash.
By adhering to these safety and handling guidelines, researchers can minimize their risk of exposure and ensure the safe and responsible use of this compound in the laboratory.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
